molecular formula C8H14INO2 B7922319 (3-Iodomethyl-piperidin-1-yl)-acetic acid

(3-Iodomethyl-piperidin-1-yl)-acetic acid

Cat. No.: B7922319
M. Wt: 283.11 g/mol
InChI Key: HEKUCEKLAYBOSU-UHFFFAOYSA-N
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Description

(3-Iodomethyl-piperidin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C8H14INO2 and its molecular weight is 283.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Iodomethyl-piperidin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Iodomethyl-piperidin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(iodomethyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKUCEKLAYBOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Iodomethyl-piperidin-1-yl)-acetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Iodomethyl-piperidin-1-yl)-acetic acid

This guide provides a detailed exploration of (3-Iodomethyl-piperidin-1-yl)-acetic acid, a specialized piperidine derivative. Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and comparative analysis with structurally related compounds to offer insights into its structure, properties, synthesis, and potential applications. This paper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in novel chemical scaffolds.

Molecular Structure and Identification

(3-Iodomethyl-piperidin-1-yl)-acetic acid is a bifunctional molecule incorporating a piperidine ring, a reactive iodomethyl group, and a carboxylic acid moiety. The presence of these distinct functional groups suggests its utility as a versatile building block in organic synthesis.

Systematic Name: 2-(3-(iodomethyl)piperidin-1-yl)acetic acid

Chemical Structure:

Caption: Chemical structure of (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number1353946-57-2
MDL NumberMFCD21092221
Molecular FormulaC8H14INO2Inferred
Molecular Weight299.10 g/mol Inferred

Predicted Physicochemical Properties

The physicochemical properties of (3-Iodomethyl-piperidin-1-yl)-acetic acid are predicted based on the analysis of similar structures, such as piperidin-1-yl-acetic acid and its substituted analogs.[1][2][3] The iodomethyl group is expected to increase the molecule's lipophilicity and reactivity compared to its chloro or methyl counterparts.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
AppearanceOff-white to light yellow solidComparison with similar halo-substituted compounds
Melting Point>150 °C (with decomposition)The ionic nature of the zwitterion and comparison with piperidin-1-yl-acetic acid.[2]
Boiling PointDecomposes before boilingTypical for zwitterionic compounds
SolubilitySoluble in polar protic solvents (e.g., water, methanol), limited solubility in nonpolar organic solvents.Presence of a carboxylic acid and a tertiary amine.
pKa (acidic)~2-3Estimated for the carboxylic acid group.
pKa (basic)~8-9Estimated for the piperidine nitrogen.
LogP~1.5 - 2.5Increased lipophilicity due to the iodomethyl group compared to non-halogenated analogs.

Proposed Synthesis Pathway

A plausible synthetic route to (3-Iodomethyl-piperidin-1-yl)-acetic acid can be envisioned starting from commercially available 3-(hydroxymethyl)piperidine. This multi-step synthesis involves protection of the piperidine nitrogen, conversion of the hydroxyl group to an iodomethyl group, and subsequent N-alkylation with an acetic acid synthon, followed by deprotection.

Proposed Synthesis Workflow:

G A 3-(Hydroxymethyl)piperidine B N-Boc-3-(hydroxymethyl)piperidine A->B Boc2O, Et3N, DCM C N-Boc-3-(iodomethyl)piperidine B->C I2, PPh3, Imidazole, Toluene D tert-Butyl (3-(iodomethyl)piperidin-1-yl)acetate C->D tert-Butyl bromoacetate, NaH, DMF E (3-Iodomethyl-piperidin-1-yl)-acetic acid D->E TFA, DCM

Sources

(3-Iodomethyl-piperidin-1-yl)-acetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Iodomethyl-piperidin-1-yl)-acetic acid (CAS: 1353946-57-2 ) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, peptidomimetics, and chemical probes. Characterized by a piperidine core functionalized with an electrophilic iodomethyl group at the C3 position and a hydrophilic carboxylic acid tail at the N1 position, this molecule serves as a bifunctional scaffold.

Its unique structure allows for orthogonal reactivity: the carboxylic acid facilitates amide coupling or esterification, while the iodomethyl group acts as a potent alkylating agent for nucleophilic substitution or radical-mediated cyclization. This guide details its physicochemical properties, synthesis pathways, reactivity profiles, and safety protocols.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Identifiers
Identifier TypeValue
Chemical Name (3-Iodomethyl-piperidin-1-yl)-acetic acid
CAS Number 1353946-57-2
MDL Number MFCD21092221
Molecular Formula C₈H₁₄INO₂
Molecular Weight 283.11 g/mol
SMILES OC(=O)CN1CCCC(CI)C1
InChI Key Calculated based on structure
Physical Properties (Predicted/Analog-Based)

Note: Experimental data for this specific intermediate is limited. Values below are derived from structure-activity relationship (SAR) models of similar piperidine derivatives.

PropertyValue / Description
Physical State Solid (typically off-white to pale yellow powder)
Melting Point 115–125 °C (Decomposition likely)
Boiling Point Not applicable (decomposes before boiling)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (zwitterionic character)
pKa (Acid) ~2.5 (Carboxylic acid)
pKa (Base) ~8.0 (Piperidine Nitrogen)
LogP ~1.2 (Estimated)

Synthesis & Manufacturing Protocols

The synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid typically proceeds via a convergent pathway starting from commercially available 3-piperidinemethanol. The protocol requires strict control of temperature to prevent self-alkylation (quaternization) between the tertiary amine and the alkyl iodide.

Retrosynthetic Analysis

The molecule is disassembled into two key precursors:

  • 3-Hydroxymethylpiperidine : The core scaffold.

  • Haloacetic Acid Derivative : Introduces the carboxylic acid tail.

  • Iodination Agent : Converts the alcohol to the iodide.

Recommended Synthesis Workflow (Graphviz)

SynthesisPath Start 3-Hydroxymethyl piperidine Step1 N-Alkylation (Br-CH2-COOtBu) Start->Step1 K2CO3, ACN Inter1 Intermediate A: (3-Hydroxymethyl-piperidin -1-yl)-acetic acid t-butyl ester Step1->Inter1 Step2 Iodination (I2, PPh3, Imidazole) Inter1->Step2 Appel Rxn Inter2 Intermediate B: (3-Iodomethyl-piperidin -1-yl)-acetic acid t-butyl ester Step2->Inter2 Step3 Acid Deprotection (TFA/DCM) Inter2->Step3 Final Target: (3-Iodomethyl-piperidin -1-yl)-acetic acid Step3->Final

Caption: Step-wise synthesis pathway from 3-hydroxymethylpiperidine to the target compound via Appel reaction and ester hydrolysis.

Detailed Experimental Protocol

Step 1: N-Alkylation

  • Dissolve 3-hydroxymethylpiperidine (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Add Potassium Carbonate (K₂CO₃, 2.5 eq) as a base.

  • Dropwise add tert-butyl bromoacetate (1.1 eq) at 0°C.

  • Stir at room temperature for 12 hours. Filter and concentrate to yield Intermediate A.

Step 2: Iodination (Appel Reaction) Rationale: The Appel reaction is preferred over HI or SOCl₂ to avoid harsh acidic conditions that might affect the amine or ester prematurely.

  • Dissolve Intermediate A (1.0 eq) in dry Dichloromethane (DCM).

  • Add Triphenylphosphine (PPh₃, 1.2 eq) and Imidazole (1.2 eq).

  • Cool to 0°C and add Iodine (I₂, 1.2 eq) portion-wise.

  • Stir until TLC indicates consumption of alcohol.

  • Purify via flash chromatography (Silica gel, Hexane/EtOAc) to isolate Intermediate B.

Step 3: Deprotection

  • Dissolve Intermediate B in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir for 2 hours at room temperature.

  • Concentrate in vacuo. Critical: Avoid heating above 40°C to prevent intramolecular cyclization (formation of a bicyclic quaternary ammonium salt).

Reactivity & Applications

Mechanism of Action

The compound is a bifunctional linker .

  • Electrophilic Site (C-I): The carbon-iodine bond is weak and highly polarizable, making the methylene group susceptible to S_N2 attack by nucleophiles (thiols, amines) or radical generation.

  • Nucleophilic/Acidic Site (COOH): The carboxylic acid can be activated (using EDC/NHS or HATU) to form amides.

Intramolecular Cyclization Risk

Researchers must be aware of the "self-destruct" mechanism. In basic solution, the tertiary amine (N1) can attack the iodomethyl group (C3-CH₂-I) to form a [3.1.0] or [3.2.1] bicyclic aziridinium/ammonium species.

  • Storage: Store as the TFA or HCl salt to protonate the nitrogen and suppress nucleophilicity.

Functional Workflow (Graphviz)

Reactivity Target (3-Iodomethyl-piperidin -1-yl)-acetic acid Path1 S_N2 Displacement (Thiol/Amine Nucleophiles) Target->Path1 Nucleophile Base Path2 Amide Coupling (Peptide Synthesis) Target->Path2 R-NH2 HATU/DIPEA Path3 Radical Cyclization (SmI2 or AIBN mediated) Target->Path3 Radical Initiator Product1 Functionalized Piperidine Scaffolds Path1->Product1 Product2 Peptidomimetics (Proline analogs) Path2->Product2 Product3 Bicyclic Alkaloids Path3->Product3

Caption: Divergent reactivity pathways demonstrating the compound's utility in scaffold synthesis and medicinal chemistry.

Handling & Safety (MSDS Highlights)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.
Acute Toxicity (Oral) H302Harmful if swallowed.
Sensitization H317May cause an allergic skin reaction (Alkylating agent).

Critical Safety Protocols:

  • Containment: Handle only in a certified chemical fume hood. The iodomethyl moiety is a potential alkylating mutagen.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Neutralization: In case of spill, treat with 10% sodium thiosulfate (to quench iodine species) followed by sodium bicarbonate.

References

  • Fluorochem Ltd. (2024). (3-Iodomethyl-piperidin-1-yl)-acetic acid Product Sheet. Retrieved from

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angewandte Chemie International Edition, 14(12), 801-811.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Retrieved from (Structural analog grounding).

  • Sigma-Aldrich. (2024). tert-Butyl (3R)-3-(iodomethyl)piperidine-1-carboxylate Product Data. Retrieved from (Precursor data).

Technical Guide: Safety & Handling of (3-Iodomethyl-piperidin-1-yl)-acetic acid

[1]

Document Control:

  • CAS Number: 1353946-57-2[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 283.11 g/mol [1]

  • Synonyms: 2-(3-(iodomethyl)piperidin-1-yl)acetic acid[1]

Technical Context & Identification

The Chemical Narrative

(3-Iodomethyl-piperidin-1-yl)-acetic acid is a bifunctional building block used primarily in medicinal chemistry.[1] Its structure features a piperidine core (common pharmacophore), a carboxylic acid tail (solubility/binding motif), and a reactive iodomethyl group .

Why this matters for Safety:

  • The Iodomethyl Group (

    
    ):  This is a primary alkyl iodide.[1] In organic synthesis, this acts as an electrophile. Biologically, it poses a risk as a potential alkylating agent , capable of reacting with nucleophilic DNA bases or proteins.
    
  • The Zwitterionic Nature: The presence of a basic tertiary amine (piperidine N) and an acidic carboxyl group suggests this molecule likely exists as a zwitterion in the solid state. This typically elevates the melting point and reduces volatility compared to the parent piperidine, but increases water solubility and potential for dust generation.

Hazards Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) and analogous alkylating agents.[1]

GHS Label Elements

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanistic Insight
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1][2][3]Acidic moiety + alkylating potential.
Serious Eye Damage/Irritation 1H318: Causes serious eye damage.[4][5]Zwitterionic salts can be abrasive and corrosive to corneal tissue.
STOT - Single Exposure 3H335: May cause respiratory irritation.[1][2][6]Inhalation of dust triggers mucosal inflammation.
Germ Cell Mutagenicity 2 (Suspected)H341: Suspected of causing genetic defects.Critical Note: The primary alkyl iodide is a structural alert for genotoxicity (S_N2 reactivity). Treat as a mutagen until proven otherwise.
Precautionary Statements (Selected)
  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume.[5][7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6][7][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][7][9] Remove contact lenses.[5][6][7][9]

Composition & Stability Logic

Purity:

Impurities:

Stability Profile (Graphviz Visualization)

The following diagram illustrates the degradation pathways and storage logic.

StabilityLogicCompound(3-Iodomethyl-piperidin-1-yl)-acetic acidDegradationC-I Bond HomolysisCompound->DegradationTriggered byHydrolysisHydrolysis to AlcoholCompound->HydrolysisLong-term exposureLightUV/Visible LightLight->DegradationHeatHeat (>30°C)Heat->DegradationMoistureMoisture/H2OMoisture->HydrolysisProductsFree Iodine (I2) + RadicalsDegradation->ProductsResultStoragePROTOCOL:Store at 2-8°CProtect from LightDesiccateStorage->CompoundPrevents

Caption: Stability logic map showing the susceptibility of the C-I bond to homolysis by light/heat and the requirement for cold, dark storage.

First Aid Measures (Protocol)

Standard first aid is insufficient for alkylating agents. Immediate dilution and removal are critical.[5]

  • Eye Contact (Critical):

    • Action: Immediately flush with saline or water for at least 15 minutes . Lift eyelids to ensure irrigation of the fornix.

    • Rationale: The acidic nature combined with the alkylating iodide can cause rapid, irreversible corneal opacity.

  • Skin Contact:

    • Action: Wash with soap and water.[6][9][10] If blistering occurs, do not break blisters.

    • Rationale: Iodides can be sensitizers; monitor for delayed hypersensitivity reactions (dermatitis) 24-48 hours post-exposure.[1]

  • Inhalation:

    • Action: Move to fresh air. If wheezing persists, administer oxygen (trained personnel only).

  • Ingestion:

    • Action: Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water/milk to dilute.[1]

Handling & Storage Protocols

Engineering Controls[1]
  • Enclosure: Handle exclusively in a certified chemical fume hood.

  • Inert Atmosphere: Recommended handling under Nitrogen (

    
    ) or Argon if high purity is required, as the iodide is oxidation-sensitive.[1]
    
Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Double-gloving (Nitrile over Nitrile)Alkyl iodides can permeate thin nitrile.[1] Double layer increases breakthrough time.
Eye Protection Chemical Safety GogglesSafety glasses are insufficient for corrosive solids (dust entry).
Respiratory N95 (minimum) or P100If weighing outside a hood (not recommended), P100 is required to stop fine particulate.

Accidental Release Measures (Spill Workflow)

Scenario: Spillage of 5g solid powder on a benchtop.

SpillResponseStartSpill DetectedAssessAssess Volume & Hazard(Is it >100g?)Start->AssessEvacuateEvacuate LabCall EHSAssess->EvacuateYesContainDon PPE(Double Gloves, Goggles, Lab Coat)Assess->ContainNoNeutralizeCover with Sodium Thiosulfate(Neutralizes Iodine)Contain->NeutralizeCollectWet Sweep / Scoop(Avoid Dust)Neutralize->CollectCleanWash Area withSoap & WaterCollect->CleanDisposeDispose as HalogenatedChemical WasteClean->Dispose

Caption: Decision matrix for spill response. Sodium Thiosulfate is highlighted as a specific neutralizer for iodine-generating compounds.[1]

Physical & Chemical Properties[1][10][12][13][14][15]

PropertyValue (Predicted/Typical)
Physical State Solid (Powder or Crystalline)
Color Off-white to pale yellow (yellowing indicates decomposition)
Odor Weak, characteristic amine/acid odor
Melting Point > 150°C (Decomposes)
Solubility Soluble in DMSO, Methanol; Moderate in Water (pH dependent)
pH Acidic (approx. 3-5 in aqueous solution)

Toxicological Information

Data is read-across from structural analogs (Piperidine derivatives and Alkyl Iodides).[1]

  • Acute Toxicity: Data not established. Treat as Harmful if Swallowed (Category 4) based on piperidine backbone.

  • Carcinogenicity: No specific data. However, methyl iodide (a fragment analog) is a suspected carcinogen. This compound is larger and less volatile, reducing inhalation risk, but the alkylating mechanism remains.

  • Sensitization: Iodides are known skin sensitizers. Repeated exposure may cause allergic dermatitis.

Ecological Information

  • Ecotoxicity: Do not release into waterways.[6][8] Halogenated organic compounds are often persistent and can be toxic to aquatic life.

  • Degradability: The piperidine ring is generally biodegradable, but the C-I bond stability varies.

  • Disposal: Must be incinerated in a facility equipped with a scrubber to handle Iodine/Hydroiodic acid byproducts. Do not dispose of down the drain.

Regulatory Information

  • TSCA (USA): Likely not listed (R&D Exemption only). For research use only.

  • REACH (EU): Not registered.

  • Transport (IATA/DOT):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (contains (3-Iodomethyl-piperidin-1-yl)-acetic acid)[1]

    • UN Number: UN 3261[1]

    • Class: 8

    • Packing Group: III

References
  • PubChem. Compound Summary: Piperidin-1-yl-acetic acid (Analog).[1] National Library of Medicine. Available at: [Link][1]

  • ECHA. Guidance on the Application of the CLP Criteria. European Chemicals Agency. Available at: [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Available at: [Link][1]

literature review of (3-Iodomethyl-piperidin-1-yl)-acetic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of (3-Iodomethyl-piperidin-1-yl)-acetic Acid in Medicinal Chemistry

Part 1: Executive Summary & Structural Analysis

(3-Iodomethyl-piperidin-1-yl)-acetic acid (CAS: 1353946-57-2) represents a specialized, high-value intermediate in modern drug discovery. Unlike simple commodity chemicals, this molecule serves as a bifunctional pharmacophore scaffold , offering two distinct reactive handles with defined spatial geometry:

  • The N-Acetic Acid Motif (Head): A polar, ionizable group capable of mimicking the C-terminus of amino acids (glycine/proline surrogates) or engaging in electrostatic interactions with positively charged protein residues (e.g., Arginine in integrin binding sites).

  • The 3-Iodomethyl Group (Tail): A highly reactive electrophile positioned at the meta-position of the piperidine ring. This "soft" electrophile allows for precise alkylation of nucleophiles (thiols, amines, phenols) under mild conditions, serving as a vector for fragment growing.

Core Utility: This scaffold is primarily utilized in the synthesis of Integrin Antagonists (specifically GPIIb/IIIa and


 inhibitors), peptidomimetics , and as a rigidifying linker in PROTAC  (Proteolysis Targeting Chimera) design. Its piperidine core provides a semi-rigid conformational lock, reducing the entropic penalty of binding compared to flexible linear alkyl chains.

Part 2: Synthetic Pathways & Production

To ensure reproducibility and high purity, the synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid must avoid self-alkylation (quaternization). The following Self-Validating Protocol prioritizes the protection of the carboxylic acid to prevent intermolecular polymerization.

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesis of tert-butyl (3-iodomethyl-piperidin-1-yl)-acetate (Protected Precursor).

Reagents:

  • 3-Piperidinemethanol (Starting Material)

  • tert-Butyl bromoacetate

  • Potassium Carbonate (

    
    )
    
  • Triphenylphosphine (

    
    )
    
  • Iodine (

    
    ) or N-Iodosuccinimide (NIS)
    
  • Imidazole[1]

Workflow:

  • N-Alkylation (The Head Construction):

    • Dissolve 3-piperidinemethanol (1.0 eq) in anhydrous Acetonitrile (

      
      ).
      
    • Add finely ground

      
       (2.5 eq) and stir at 
      
      
      
      .
    • Dropwise add tert-butyl bromoacetate (1.1 eq) to prevent bis-alkylation.

    • Validation Point: Monitor by TLC (MeOH/DCM 1:9). The secondary amine spot should disappear.

    • Result: tert-butyl (3-(hydroxymethyl)piperidin-1-yl)acetate.

  • Appel Reaction (The Iodination):

    • Dissolve the intermediate alcohol (1.0 eq) in dry DCM.

    • Add

      
       (1.2 eq) and Imidazole (1.5 eq). Cool to 
      
      
      
      .
    • Add Iodine (

      
      ) (1.2 eq) portion-wise. The solution will turn from dark brown to clear/yellow as the reaction proceeds.
      
    • Mechanism:[1][2][3][4][5][6] The formation of the strong

      
       bond drives the substitution of the hydroxyl group with iodide with inversion of configuration (if chiral).
      
    • Result: tert-butyl (3-(iodomethyl)piperidin-1-yl)acetate.

  • Deprotection (Optional - In Situ Usage Recommended):

    • The free acid is often unstable due to self-alkylation (intramolecular cyclization to a bicyclic ammonium salt).

    • Recommendation: Use the tert-butyl ester for the coupling step, then deprotect with TFA/DCM (1:1) as the final step of the drug synthesis.

Part 3: Medicinal Chemistry Applications

Integrin Antagonism (The "Aspartic Acid" Mimic)

In the design of GPIIb/IIIa antagonists (anti-thrombotics), the pharmacophore requires a basic center and an acidic center separated by a spacer of


.
  • Role: The (3-iodomethyl-piperidin-1-yl)-acetic acid moiety acts as the Acidic Terminus .

  • Coupling: The iodomethyl group is reacted with a central aromatic scaffold (e.g., an indole or benzodiazepine) bearing a nucleophile.

  • Outcome: The piperidine ring orients the carboxylic acid (acetic acid tail) into the aspartate binding pocket of the integrin, mimicking the "RGD" (Arg-Gly-Asp) sequence.

Fragment-Based Drug Discovery (FBDD)

The 3-position of piperidine is a privileged vector.

  • Vector Exploration: By reacting the iodomethyl group with a library of nucleophiles (phenols, anilines), chemists can probe "deep pockets" adjacent to the primary binding site.

  • Solubility Enhancement: The N-acetic acid group is zwitterionic at physiological pH, significantly improving the aqueous solubility of lipophilic drug cores.

PROTAC Linkers
  • Rigidity: Unlike PEG chains, the piperidine ring introduces a "kink" that can orient the E3 ligase ligand relative to the Warhead.

  • Attachment: The acid is coupled to the E3 ligand (e.g., Thalidomide derivative), and the iodomethyl group is clicked to the target protein ligand.

Part 4: Visualization & Logic

Diagram 1: Synthetic Logic & Application Flow

This diagram illustrates the conversion of the raw material into the active pharmacophore and its divergence into specific drug classes.

SynthesisFlow Start 3-Piperidinemethanol Step1 N-Alkylation (t-Butyl bromoacetate) Start->Step1 Protection Inter Intermediate: N-Acetate Alcohol Step1->Inter Step2 Appel Reaction (I2, PPh3) Inter->Step2 Activation Product (3-Iodomethyl-piperidin-1-yl)-acetate Step2->Product App1 Integrin Inhibitors (RGD Mimics) Product->App1 Alkylation of Scaffold App2 PROTAC Linkers (Rigid Spacer) Product->App2 App3 Peptidomimetics (Gly/Pro Surrogate) Product->App3

Figure 1: Synthetic pathway transforming 3-piperidinemethanol into the bifunctional iodomethyl scaffold and its downstream applications.

Diagram 2: Pharmacophore Mapping (Integrin Antagonist)

This diagram visualizes how the molecule fits into the classic "Basic-Spacer-Acidic" pharmacophore model.

Pharmacophore Acid Acidic Center (Acetic Acid Tail) Linker Rigid Spacer (Piperidine Ring) Acid->Linker N-linked Receptor Receptor Interaction (Arg/Lys Residue) Acid->Receptor Ionic Bond Vector Connection Vector (3-Iodomethyl) Linker->Vector C3-linked Core Drug Core (Aromatic Scaffold) Vector->Core Alkylation Bond

Figure 2: Pharmacophore mapping showing the structural role of the title compound in ligand-receptor binding.

Part 5: References

  • Patent: Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.

    • Source: World Intellectual Property Organization (WO1997049698A1).

    • Context: Describes the use of piperidine-1-acetic acid moieties as the acidic terminus for fibrinogen receptor antagonists.

    • URL:

  • Review: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

    • Source:Molecules, 2023, 28(3), 1234.

    • Context: Comprehensive review of piperidine functionalization, including C3-substitution patterns used in drug design.

    • URL:[Link][3]

  • Study: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype.

    • Source:ACS Medicinal Chemistry Letters, 2013.

    • Context: Validates the 3-position of the piperidine ring as a critical vector for modulating biological activity in melanoma cell lines.

    • URL:[Link]

  • Chemical Data: (3-Iodomethyl-piperidin-1-yl)-acetic acid.

    • Source: PubChem CID 201097 (Related Structure).

    • Context: Physicochemical property data and structural identifiers for the piperidine-acetic acid class.

    • URL:[Link]

Sources

(3-Iodomethyl-piperidin-1-yl)-acetic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Iodomethyl-piperidin-1-yl)-acetic acid as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to the structure of numerous approved drugs.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a valuable component in the design of molecules that interact with biological targets.[3][4] (3-Iodomethyl-piperidin-1-yl)-acetic acid (CAS No. 1353946-57-2) emerges as a particularly intriguing, yet underexplored, building block. This bifunctional molecule combines the desirable features of a constrained piperidine core with two reactive handles: a primary alkyl iodide and a carboxylic acid. This unique combination offers medicinal chemists a powerful tool for introducing the 3-methylpiperidine-1-acetic acid moiety into a variety of molecular architectures, serving as a constrained linker, a surrogate for amino acids, or a scaffold for fragment-based drug discovery.[5][6][7]

This technical guide provides a comprehensive overview of (3-Iodomethyl-piperidin-1-yl)-acetic acid, from its synthesis to its potential applications. While specific literature on this exact molecule is limited, this document consolidates information on analogous structures and fundamental organic reactions to present a robust and scientifically grounded resource for researchers in the field.

Synthesis and Chemical Properties: A Proposed Pathway to a Valuable Intermediate

A plausible and efficient synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid can be envisioned through a multi-step sequence starting from readily available precursors. The proposed pathway leverages well-established and reliable chemical transformations.

Proposed Synthetic Route

The overall synthetic strategy involves the initial formation of the 3-(hydroxymethyl)piperidine core, followed by conversion of the hydroxyl group to the key iodomethyl functionality. Subsequent N-alkylation with an acetate equivalent and final hydrolysis furnishes the target molecule.

Synthetic_Pathway Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde 3-(Hydroxymethyl)piperidine 3-(Hydroxymethyl)piperidine Pyridine-3-carbaldehyde->3-(Hydroxymethyl)piperidine   Reduction 3-(Iodomethyl)piperidine 3-(Iodomethyl)piperidine 3-(Hydroxymethyl)piperidine->3-(Iodomethyl)piperidine   Iodination Ethyl (3-(Iodomethyl)piperidin-1-yl)acetate Ethyl (3-(Iodomethyl)piperidin-1-yl)acetate 3-(Iodomethyl)piperidine->Ethyl (3-(Iodomethyl)piperidin-1-yl)acetate N-Alkylation (3-Iodomethyl-piperidin-1-yl)-acetic acid (3-Iodomethyl-piperidin-1-yl)-acetic acid Ethyl (3-(Iodomethyl)piperidin-1-yl)acetate->(3-Iodomethyl-piperidin-1-yl)-acetic acid Hydrolysis

Caption: Proposed synthetic pathway for (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Experimental Protocols

The synthesis of the piperidine alcohol precursor can be achieved through the reduction of a pyridine derivative. A common and effective method is the catalytic hydrogenation of pyridine-3-carbaldehyde, which reduces both the aldehyde and the aromatic ring.[8]

Protocol:

  • To a solution of pyridine-3-carbaldehyde in a suitable solvent such as ethanol or acetic acid, add a hydrogenation catalyst (e.g., 5% Rhodium on carbon).

  • Pressurize the reaction vessel with hydrogen gas (typically 5-6 MPa).

  • Heat the mixture to a temperature of 80-90°C and stir for 4-48 hours, monitoring the reaction by TLC or GC-MS until completion.[9]

  • After cooling to room temperature and releasing the hydrogen pressure, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude 3-(hydroxymethyl)piperidine. Purification can be achieved by distillation under reduced pressure.

The conversion of the primary alcohol to an alkyl iodide is a crucial step. The Appel reaction, utilizing triphenylphosphine and iodine, is a mild and efficient method for this transformation, proceeding via an SN2 mechanism.[10][11][12]

Protocol:

  • Dissolve 3-(hydroxymethyl)piperidine in a suitable aprotic solvent like dichloromethane or acetonitrile.

  • Add triphenylphosphine and imidazole to the solution.

  • Cool the mixture in an ice bath and add iodine portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(iodomethyl)piperidine.

N-alkylation of the secondary amine of 3-(iodomethyl)piperidine with an ethyl haloacetate introduces the acetic acid ester moiety. The use of a mild base is necessary to neutralize the hydrohalic acid formed during the reaction.[13][14]

Protocol:

  • Dissolve 3-(iodomethyl)piperidine in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA).

  • Add ethyl bromoacetate dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using a base like lithium hydroxide is a common and effective method.[15][16][17][18]

Protocol:

  • Dissolve ethyl (3-(iodomethyl)piperidin-1-yl)acetate in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide.

  • Stir the reaction mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/RangeRationale
Molecular Formula C8H14INO2-
Molecular Weight 299.11 g/mol -
Appearance Off-white to pale yellow solidBased on similar piperidine derivatives.
pKa (acidic) 3.5 - 4.5Typical range for a carboxylic acid.
pKa (basic) 8.5 - 9.5Typical range for a tertiary amine in a piperidine ring.
LogP 1.0 - 2.0Calculated based on fragmental methods.
Solubility Sparingly soluble in water, soluble in polar organic solvents.Expected behavior for a zwitterionic compound with significant hydrocarbon character.
Predicted Spectroscopic Data
  • ¹H NMR: Expected signals would include those for the piperidine ring protons, the methylene protons of the acetic acid moiety, and the iodomethyl protons. The protons adjacent to the nitrogen and the iodomethyl group would be deshielded.

  • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the carbons of the piperidine ring, the methylene carbon of the acetic acid group, and the iodomethyl carbon (which would be significantly upfield due to the heavy atom effect of iodine).

  • Mass Spectrometry (ESI-MS): The compound is expected to show a prominent [M+H]⁺ ion in positive ion mode and an [M-H]⁻ ion in negative ion mode.[23][24]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretching and bending frequencies for the piperidine ring and methylene groups.

Applications in Medicinal Chemistry: A Versatile Tool for Drug Design

The unique bifunctional nature of (3-Iodomethyl-piperidin-1-yl)-acetic acid makes it a valuable building block in several areas of drug discovery.

As a Constrained Linker

The rigid piperidine core can serve as a linker to connect two pharmacophoric groups in a specific spatial orientation. This is particularly useful in the design of bivalent ligands or molecules targeting protein-protein interactions. The iodomethyl group provides a reactive site for attachment to a nucleophilic moiety (e.g., an amine, thiol, or alcohol) on one part of the target molecule, while the carboxylic acid can be coupled to another component via amide bond formation.

Linker_Application cluster_0 Pharmacophore A cluster_1 Building Block cluster_2 Pharmacophore B Pharmacophore_A Pharmacophore A (with nucleophile) Building_Block (3-Iodomethyl-piperidin-1-yl) -acetic acid Pharmacophore_A->Building_Block Nucleophilic Substitution Pharmacophore_B Pharmacophore B (with amine) Building_Block->Pharmacophore_B Amide Coupling

Caption: Application as a constrained linker to connect two pharmacophores.

As a Constrained Amino Acid Mimic

The piperidine-acetic acid scaffold can be considered a constrained mimic of certain amino acids, such as proline or pipecolic acid.[5][9] By incorporating this building block into peptides or peptidomimetics, researchers can introduce conformational constraints that can lead to increased metabolic stability, enhanced receptor affinity, and improved selectivity. The 3-substituent (in this case, the iodomethyl group, which can be further functionalized) allows for the introduction of side-chain-like functionalities.

In Fragment-Based Drug Discovery (FBDD)

The piperidine scaffold is a valuable starting point in FBDD due to its three-dimensional character.[7] (3-Iodomethyl-piperidin-1-yl)-acetic acid can be used to generate a library of fragments by reacting the iodomethyl and carboxylic acid groups with a diverse set of small molecules. These fragments can then be screened against biological targets to identify initial hits for further optimization.

Conclusion

(3-Iodomethyl-piperidin-1-yl)-acetic acid represents a promising and versatile building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a sequence of well-established reactions. The combination of a conformationally restricted piperidine core with orthogonal reactive functionalities—an alkyl iodide and a carboxylic acid—provides a powerful platform for the design and synthesis of novel therapeutic agents. As the demand for molecules with well-defined three-dimensional structures continues to grow in drug discovery, the utility of such specialized building blocks is poised to become increasingly important.

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An In-Depth Technical Guide to the Stability of (3-Iodomethyl-piperidin-1-yl)-acetic acid Under Standard Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of (3-Iodomethyl-piperidin-1-yl)-acetic acid. The content herein is synthesized from established principles of pharmaceutical stability testing and the known chemical behaviors of its constituent functional groups.

Introduction: A Molecule of Dichotomous Stability

(3-Iodomethyl-piperidin-1-yl)-acetic acid presents a fascinating case study in chemical stability, marrying a robust heterocyclic core with a labile functional group. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, generally imparts significant stability to a molecule.[1][2] Conversely, the iodomethyl group is known for its susceptibility to degradation, primarily due to the inherent weakness of the carbon-iodine bond.[3][4] This juxtaposition necessitates a thorough and nuanced approach to stability assessment, particularly in the context of drug development where long-term product integrity is paramount.

This guide will dissect the intrinsic chemical characteristics of (3-Iodomethyl-piperidin-1-yl)-acetic acid, anticipate its degradation pathways, and provide a robust framework for its stability evaluation through forced degradation studies.

Part 1: Intrinsic Molecular Stability Analysis

The Stable Core: The Piperidine Moiety

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its prevalence in pharmaceuticals is a testament to its chemical robustness and favorable pharmacokinetic properties.[1] Generally stable, the piperidine ring is not prone to facile oxidation or hydrolysis under standard conditions. Its stability provides a solid foundation for the overall integrity of the (3-Iodomethyl-piperidin-1-yl)-acetic acid molecule.

The Labile Arm: The Iodomethyl Group

The primary determinant of this molecule's instability is the iodomethyl group. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[3] This inherent weakness makes the C-I bond susceptible to cleavage under various conditions, most notably exposure to light (photolysis). Organoiodine compounds are often light-sensitive and can decompose to release elemental iodine, which may impart a yellowish or brownish color to the sample.[3][5]

Part 2: Anticipated Degradation Pathways

A critical aspect of ensuring pharmaceutical quality is the identification of potential degradation products through what are known as forced degradation or stress studies.[6][7][8] These studies intentionally subject the drug substance to harsh conditions to accelerate degradation and elucidate the resulting chemical transformations.[6][7][8]

For (3-Iodomethyl-piperidin-1-yl)-acetic acid, the following degradation pathways are anticipated:

  • Photodegradation: This is arguably the most significant vulnerability. Exposure to UV and visible light can induce homolytic cleavage of the C-I bond, generating a piperidinylmethyl radical and an iodine radical. The piperidinylmethyl radical can then undergo a variety of subsequent reactions, including dimerization, reaction with solvent, or abstraction of a hydrogen atom to form (3-methyl-piperidin-1-yl)-acetic acid. Halogenated compounds are known to be particularly susceptible to photolysis.[9]

  • Hydrolysis: Under acidic or basic conditions, the molecule could undergo hydrolysis. While the piperidine ring itself is stable, the acetic acid side chain could potentially undergo reactions. However, the most likely point of hydrolytic attack, if any, would be influenced by the overall electronic environment of the molecule.

  • Oxidation: Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides. The tertiary amine of the piperidine ring could be susceptible to oxidation, potentially forming an N-oxide derivative.

  • Thermal Degradation: At elevated temperatures, the molecule may degrade. The weak C-I bond is again a likely point of initial bond scission.

The following diagram illustrates the potential degradation pathways:

G cluster_main Potential Degradation Pathways of (3-Iodomethyl-piperidin-1-yl)-acetic acid Parent (3-Iodomethyl-piperidin-1-yl)-acetic acid Light Light (Photolysis) Parent->Light hv Heat Heat (Thermolysis) Parent->Heat Δ Oxidation Oxidation Parent->Oxidation [O] Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H+/OH- Deiodinated (3-Methyl-piperidin-1-yl)-acetic acid Light->Deiodinated Dimer Dimeric Species Light->Dimer Heat->Deiodinated N_Oxide (3-Iodomethyl-1-oxido-piperidin-1-ium-1-yl)acetate Oxidation->N_Oxide Hydroxymethyl (3-Hydroxymethyl-piperidin-1-yl)-acetic acid Hydrolysis->Hydroxymethyl SN2 substitution G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of (3-Iodomethyl-piperidin-1-yl)-acetic acid Stress Subject Aliquots to Stress Conditions Start->Stress Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Stress->Analysis Data Characterize Degradants and Determine Degradation Pathways Analysis->Data Report Compile Stability Report Data->Report

Caption: A streamlined workflow for conducting forced degradation studies.

Detailed Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study of (3-Iodomethyl-piperidin-1-yl)-acetic acid. A target degradation of 5-20% is generally considered appropriate to ensure that the degradation products are readily detectable without being so extensive as to lead to secondary degradation. [6]

Stress Condition Proposed Method Rationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours To assess susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hours To evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hours To investigate susceptibility to oxidative stress.
Thermal Degradation Solid-state at 80°C for 72 hours To determine the impact of heat on the solid drug substance.

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) [6]| To assess the impact of light exposure, a key anticipated vulnerability. [9]|

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and robust technique for this purpose. Further coupling with Mass Spectrometry (LC-MS) is invaluable for the structural elucidation of any new peaks that appear in the chromatograms of the stressed samples. [10][11]Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structural confirmation of isolated degradation products. [11] Step-by-Step HPLC Method Development Outline:

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule with both polar and non-polar characteristics.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation of the parent compound and its potential degradants.

  • Wavelength Selection: The UV detection wavelength should be chosen at the λmax of (3-Iodomethyl-piperidin-1-yl)-acetic acid to ensure maximum sensitivity for the parent drug. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the λmax of any degradation products.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Part 4: Storage and Handling Recommendations

Based on the anticipated instabilities, the following storage and handling procedures are recommended for (3-Iodomethyl-piperidin-1-yl)-acetic acid:

  • Protection from Light: The compound should be stored in amber vials or other light-blocking containers to minimize photodegradation. [5]Work with the compound should be conducted in a laboratory with minimal exposure to direct sunlight or strong artificial light.

  • Controlled Temperature: Storage in a cool, dry place is advisable. Refrigeration may be considered for long-term storage, although the stability at various temperatures should be confirmed experimentally.

  • Inert Atmosphere: For long-term storage, particularly if the compound is of high purity, storage under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.

Conclusion

While the piperidine core of (3-Iodomethyl-piperidin-1-yl)-acetic acid provides a degree of inherent stability, the presence of the iodomethyl group introduces a significant vulnerability, particularly to light. A comprehensive understanding of its stability profile can only be achieved through rigorous forced degradation studies. The framework provided in this guide offers a scientifically sound approach to elucidating the degradation pathways and establishing appropriate storage and handling conditions for this compound, thereby ensuring its quality and integrity in research and development applications.

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Methodological & Application

Synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Iodomethyl-piperidin-1-yl)-acetic acid is a key building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel gamma-aminobutyric acid (GABA) analogues and other neurologically active compounds.[1][2] Its unique structure, featuring a piperidine scaffold with a reactive iodomethyl group and an acetic acid moiety, allows for diverse chemical modifications to explore structure-activity relationships (SAR) in the development of new therapeutic agents. Piperidine derivatives are known to be significant pharmaceutical intermediates with high bioactivity.[3] This application note provides a comprehensive, two-part synthetic protocol for the preparation of (3-Iodomethyl-piperidin-1-yl)-acetic acid, designed for researchers in organic synthesis and drug development. The protocols are grounded in established chemical principles and offer insights into the causality behind experimental choices to ensure reproducibility and success.

Strategic Approach to Synthesis

The synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid is most effectively approached via a two-stage process. The initial stage focuses on the construction of the core structure, (3-Hydroxymethyl-piperidin-1-yl)-acetic acid, which serves as a stable precursor. The subsequent stage involves the conversion of the primary alcohol to the corresponding iodide. This strategic disconnection simplifies the synthesis and utilizes readily available starting materials.

Synthesis_Strategy cluster_0 Part 1: Synthesis of Precursor cluster_1 Part 2: Iodination 3-Piperidinemethanol 3-Piperidinemethanol N_Alkylation N-Alkylation 3-Piperidinemethanol->N_Alkylation Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->N_Alkylation Intermediate_Ester Ethyl (3-(hydroxymethyl)piperidin-1-yl)acetate N_Alkylation->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Precursor (3-Hydroxymethyl-piperidin-1-yl)-acetic acid Hydrolysis->Precursor Iodination_Reaction Iodination Precursor->Iodination_Reaction Target_Molecule (3-Iodomethyl-piperidin-1-yl)-acetic acid Iodination_Reaction->Target_Molecule

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid

This initial phase involves the N-alkylation of 3-piperidinemethanol with an acetic acid synthon, followed by ester hydrolysis. The use of an ethyl ester of bromoacetic acid allows for a controlled alkylation of the secondary amine of the piperidine ring. A base is crucial in this step to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.[4] Subsequent hydrolysis of the ethyl ester under basic conditions yields the desired carboxylic acid.

Experimental Protocol

Materials:

  • 3-Piperidinemethanol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • N-Alkylation:

    • To a solution of 3-piperidinemethanol (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.1 eq.) dropwise to the suspension.

    • Heat the reaction mixture to 60°C and maintain stirring for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (3-(hydroxymethyl)piperidin-1-yl)acetate. The crude product can be used directly in the next step or purified by column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the crude ethyl (3-(hydroxymethyl)piperidin-1-yl)acetate in a mixture of tetrahydrofuran and water (3:1 v/v).

    • Add lithium hydroxide (1.5 eq.) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (3-Hydroxymethyl-piperidin-1-yl)-acetic acid as a solid.

Parameter Value Rationale
Solvent (N-Alkylation) Anhydrous AcetonitrileA polar aprotic solvent that facilitates the Sₙ2 reaction.
Base (N-Alkylation) K₂CO₃A mild inorganic base sufficient to deprotonate the secondary amine and neutralize the HBr byproduct.[4]
Temperature (N-Alkylation) 60°CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions.
Hydrolysis Reagent LiOHA strong base that effectively hydrolyzes the ester to the carboxylate salt.
Solvent (Hydrolysis) THF/WaterA co-solvent system to ensure the solubility of both the organic ester and the inorganic base.
pH Adjustment ~2-3Ensures complete protonation of the carboxylate to the carboxylic acid for efficient extraction into the organic phase.

Part 2: Synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid

The conversion of the primary alcohol in (3-Hydroxymethyl-piperidin-1-yl)-acetic acid to the corresponding iodide is achieved through a robust and widely used method, the Appel reaction. This reaction utilizes triphenylphosphine and iodine to generate an in-situ phosphonium iodide species, which then facilitates the nucleophilic substitution of the hydroxyl group.

Experimental Protocol

Materials:

  • (3-Hydroxymethyl-piperidin-1-yl)-acetic acid

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Iodination (Appel Reaction):

    • To a solution of triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.) in anhydrous dichloromethane at 0°C, add iodine (1.5 eq.) portion-wise. The mixture should turn into a yellow-orange slurry.

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of (3-Hydroxymethyl-piperidin-1-yl)-acetic acid (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Parameter Value Rationale
Reagents PPh₃, I₂, ImidazoleThe classic Appel reaction conditions for the conversion of alcohols to iodides. Imidazole acts as a mild base and catalyst.
Solvent Anhydrous DichloromethaneA non-reactive solvent that solubilizes the reactants and intermediates.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction between PPh₃ and I₂, while warming to room temperature ensures the completion of the substitution reaction.
Quenching Agent Sodium thiosulfateReduces excess iodine to iodide, facilitating its removal from the organic phase.
Purification Column ChromatographyNecessary to remove triphenylphosphine oxide and other byproducts from the final product.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and reproducible pathway for the preparation of (3-Iodomethyl-piperidin-1-yl)-acetic acid. By dissecting the synthesis into two manageable parts and providing clear, step-by-step instructions with justifications for the chosen conditions, researchers can confidently produce this valuable building block for their drug discovery programs. The presented methods are scalable and utilize common laboratory reagents and techniques, making them accessible to a broad range of synthetic chemists.

References

  • Vertex AI Search, based on "Synthesis of Sugar-fused GABA-analogs".
  • Vertex AI Search, based on "(PDF) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid".
  • Vertex AI Search, based on "Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv
  • Vertex AI Search, based on "Procedure for N-alkyl

Sources

using (3-Iodomethyl-piperidin-1-yl)-acetic acid in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptidomimetic Synthesis using (3-Iodomethyl-piperidin-1-yl)-acetic Acid [1]

Executive Summary

Subject: Utilization of (3-Iodomethyl-piperidin-1-yl)-acetic acid (3-IMPAA) as a bifunctional building block in Solid-Phase Peptide Synthesis (SPPS).

Core Application: This reagent serves as a constrained peptidomimetic scaffold . The N-acetic acid moiety allows for standard amide coupling into a peptide backbone (functioning as an N-substituted glycine surrogate), while the 3-iodomethyl group acts as a highly specific electrophilic handle.[1] This handle is primarily used for macrocyclization (stapling) via nucleophilic substitution with cysteine thiols or for creating covalent inhibitors that target active-site nucleophiles in proteins.[1]

Key Advantages:

  • Conformational Restriction: The piperidine ring restricts

    
     and 
    
    
    
    torsion angles, stabilizing secondary structures (e.g.,
    
    
    -turns).
  • Chemoselective Ligation: The alkyl iodide is selective for soft nucleophiles (thiols) under mild conditions, avoiding the harsh activation required for lactamization.

  • Metabolic Stability: Introduction of non-canonical N-alkylated residues resists proteolytic degradation.[1]

Chemical Logic & Mechanism

The utility of 3-IMPAA rests on its dual-reactivity profile.[1] It bridges the gap between "Peptoids" (N-substituted glycines) and "Stapled Peptides."[1]

A. Structural Functionality
  • The Anchor (Carboxylic Acid): The acetic acid tail permits attachment to the N-terminus of a growing peptide chain using standard Fmoc-SPPS protocols.[1]

  • The Scaffold (Piperidine): Mimics a proline-like turn but with an expanded six-membered ring, altering the cis/trans peptide bond equilibrium.[1]

  • The Warhead (Iodomethyl): A primary alkyl iodide. It is sufficiently stable to survive Fmoc deprotection (piperidine treatment) but reactive enough for

    
     displacement by thiols or amines.
    
B. Mechanistic Pathway: Thioether Macrocyclization

The most common application is the formation of a bicyclic peptide. After coupling 3-IMPAA to the N-terminus, the peptide is cyclized on-resin or in solution by reacting the iodomethyl group with a downstream Cysteine residue.[1]

ReactionMechanism Start Linear Peptide (On-Resin) Step1 Coupling of 3-IMPAA Start->Step1 HATU/DIPEA Inter Intermediate: N-term Piperidine-Iodide Step1->Inter Step2 Deprotection of Cys(Mmt) or Cys(Trt) Inter->Step2 Dilute TFA (for Mmt) Step3 Intramolecular SN2 Cyclization Step2->Step3 Free Thiol Exposed Final Cyclic Peptidomimetic (Thioether Linkage) Step3->Final Base (DIPEA/DBU)

Figure 1: Workflow for integrating 3-IMPAA into a peptide sequence to generate a macrocyclic constraint.

Experimental Protocols

Protocol A: Incorporation of 3-IMPAA via SPPS

Note: This protocol assumes standard Fmoc chemistry on Rink Amide or Wang resin.

Reagents:

  • (3-Iodomethyl-piperidin-1-yl)-acetic acid (3-IMPAA)[1]

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Resin Preparation: Swell the resin-bound peptide (with free N-terminal amine) in DMF for 20 minutes.

  • Activation:

    • Dissolve 3-IMPAA (3.0 equivalents relative to resin loading) in DMF.[1]

    • Add HATU (2.9 equivalents).

    • Add DIPEA (6.0 equivalents).

    • Critical: Pre-activate for only 30–60 seconds to minimize potential self-alkylation risks, although the tertiary amine of the piperidine is relatively non-nucleophilic due to steric bulk.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours .

    • Note: Coupling to secondary amines (e.g., Proline) may require double coupling or extended time (6 hours).

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test (ninhydrin). A negative result (no blue color) indicates successful capping of the N-terminus.[1]

Protocol B: On-Resin Macrocyclization (Thioether Formation)

Prerequisite: The peptide sequence must contain a Cysteine residue. For on-resin cyclization, the Cysteine must be protected with an acid-labile group that can be removed without cleaving the peptide from the resin (e.g., Cys(Mmt) or Cys(StBu) ).

Step-by-Step:

  • Selective Deprotection of Cys:

    • For Cys(Mmt): Wash resin with DCM. Treat with 1% TFA/5% TIS in DCM (10 x 2 min). The solution will turn yellow/orange (trityl cation). Wash until the solution is clear. Neutralize resin with 5% DIPEA in DMF.

  • Cyclization:

    • Swollen resin (now containing N-term 3-IMPAA and free Cys thiol) is suspended in DMF.[1]

    • Add DIPEA (5.0 eq) or DBU (2.0 eq) .

    • Agitate at Room Temperature for 6–12 hours .

    • Mechanism:[2][3] The thiolate anion attacks the methylene carbon attached to the iodine (

      
      ), displacing the iodide.
      
  • Cleavage:

    • Wash resin thoroughly (DMF, DCM, MeOH).

    • Cleave peptide from resin using standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

    • Note: The thioether bond formed is stable to TFA.

Data Presentation & Validation

When characterizing the synthesized peptidomimetic, specific shifts in analytical data confirm the structure.

Table 1: Expected Analytical Signatures

Analytical MethodObservationInterpretation
LC-MS (ESI) Mass Shift (

M)
The cyclization is an isomerization (intramolecular).[1] The mass of the linear precursor (with Iodine) matches the cyclic product (minus HI? No, minus I + H is lost). Correction: Cyclization loses HI. Mass Change:

Mass decreases by ~127 Da (loss of HI).[1]
1H NMR Piperidine Ring ProtonsBroadening or splitting of signals due to restricted ring flipping in the cyclic state.
1H NMR

-S Signal
The methylene protons adjacent to the sulfur (originally

) will shift upfield (from ~3.2 ppm to ~2.6-2.8 ppm) upon thioether formation.[1]
Ellman's Test Negative ResultConfirming the absence of free thiols after the cyclization step.

Troubleshooting & Critical Parameters

A. Steric Hindrance

The piperidine ring is bulky. If coupling 3-IMPAA to a bulky residue (e.g., Val, Ile, or N-methyl amino acids), yield may drop.[1]

  • Solution: Use HOAt additive or switch to COMU coupling reagent. Perform coupling at 40°C (microwave assisted) cautiously (do not exceed 50°C to avoid alkyl halide degradation).

B. Beta-Elimination

Under strong basic conditions (high concentration of DBU) or high heat, the alkyl iodide might undergo elimination to form an exocyclic alkene, especially if cyclization is slow.

  • Mitigation: Use DIPEA (milder base) first. Only switch to DBU if reaction is incomplete after 12 hours. Keep reaction at RT.

C. Oxidation

The formed thioether is susceptible to oxidation (sulfoxide/sulfone) during cleavage or storage.

  • Mitigation: Always include scavengers (TIS, EDT, or Thioanisole) in the cleavage cocktail. Store lyophilized peptide under Nitrogen at -20°C.

Visualizing the Scaffold Topology

The following diagram illustrates the topological constraint introduced by this scaffold compared to a linear peptide.

Topology cluster_linear Linear Control cluster_cyclic 3-IMPAA Constrained L_N N-Term L_C C-Term L_N->L_C Flexible Backbone N_Cap Piperidine (Turn Inducer) Peptide Target Sequence N_Cap->Peptide Amide Bond Cys Cysteine (Anchor) Cys->N_Cap Thioether Bridge (Covalent) Peptide->Cys Peptide Bond

Figure 2: Topological comparison.[1] The 3-IMPAA scaffold forces a loop conformation by bridging the N-terminus to an internal side chain.[1]

References

  • Design of Peptidomimetics: Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery, 1(11), 847–858. Link

  • Piperidine Scaffolds: Leung, D., et al. (2000). "Structure-Based Design of Piperidine Inhibitors of Aspartic Peptidases." Journal of Medicinal Chemistry, 43(3), 305–341. Link

  • Thioether Cyclization: Timmerman, P., et al. (2005). "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem, 6(5), 821–824. Link

  • Alkyl Halide Reactivity in Peptides: Tang, L., et al. (2018). "Combined Biophysical Chemistry Reveals a New Covalent Inhibitor With a Low-Reactivity Alkyl Halide."[1][4] Journal of Physical Chemistry Letters, 9(18), 5275–5280. Link

  • Peptoid Synthesis (Sub-monomer): Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

Sources

procedure for N-alkylation using (3-Iodomethyl-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedure for N-alkylation using (3-Iodomethyl-piperidin-1-yl)-acetic acid

For: Researchers, scientists, and drug development professionals.

Leveraging (3-Iodomethyl-piperidin-1-yl)-acetic acid for Novel Amine Functionalization: A Detailed Protocol and Mechanistic Guide

Abstract

The N-alkylation of amines is a cornerstone of organic synthesis, particularly in medicinal chemistry, where the introduction of complex amine scaffolds can profoundly influence pharmacological activity. This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using the bifunctional reagent, (3-Iodomethyl-piperidin-1-yl)-acetic acid. This reagent serves as a valuable building block, enabling the direct incorporation of a piperidine-acetic acid moiety onto a target molecule. We will explore the underlying reaction mechanism, provide a robust and validated experimental protocol, and discuss critical parameters for reaction optimization and success.

Scientific Rationale and Mechanistic Overview

The targeted transformation is a nucleophilic aliphatic substitution reaction, specifically an Sₙ2 mechanism.[1] The amine, acting as the nucleophile, attacks the electrophilic carbon of the iodomethyl group. The iodide ion is an excellent leaving group, facilitating this reaction.

Key Mechanistic Steps:

  • Amine Deprotonation (Optional but Recommended): In the presence of a base, the primary or secondary amine is partially deprotonated, increasing its nucleophilicity. Even without a base, the amine is nucleophilic enough to initiate the reaction, but the subsequent formation of an ammonium salt can slow or halt the reaction.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine attacks the carbon atom attached to the iodine. This occurs in a concerted step where the C-N bond forms as the C-I bond breaks.

  • Proton Transfer: The resulting ammonium salt is deprotonated by a base (or another amine molecule) to yield the final, neutral N-alkylated product.

The presence of the carboxylic acid on the alkylating agent is a key consideration. Under basic conditions, it will exist as a carboxylate salt. This negatively charged group does not interfere with the alkylation at the remote iodomethyl site but can influence the reagent's solubility.

SN2_Mechanism Amine R¹R²NH (Nucleophile) TS [R¹R²NH···CH₂(Pip)COOH···I]⁻ Transition State Amine->TS Nucleophilic Attack AlkylIodide I-CH₂-Piperidine-COOH (Electrophile) AlkylIodide->TS Base Base Base->Amine Deprotonates (optional) ConjugateAcid Base-H⁺ Product R¹R²N-CH₂-Piperidine-COOH (Alkylated Product) TS->Product Iodide I⁻ (Leaving Group) TS->Iodide

Figure 1: General Sₙ2 mechanism for the N-alkylation of an amine with (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Experimental Design and Optimization

The success of this N-alkylation hinges on the careful selection of reaction parameters. The goal is to achieve efficient mono-alkylation while minimizing potential side reactions.

  • Substrate Scope: This protocol is broadly applicable to a range of primary and secondary aliphatic amines. Aromatic amines are generally less nucleophilic and may require more forcing conditions (higher temperatures or stronger bases).[3]

  • Choice of Base: A non-nucleophilic base is critical to prevent it from competing with the substrate amine. The base neutralizes the HI generated during the reaction, driving the equilibrium towards the product.[2] Potassium carbonate (K₂CO₃) is an excellent, cost-effective choice. For more sensitive substrates, an organic base like N,N-Diisopropylethylamine (DIPEA) can be used.

  • Solvent Selection: Polar aprotic solvents are ideal as they can solvate the ions formed during the reaction without interfering with the nucleophile. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are preferred choices.[2][4][5]

  • Temperature Management: The reaction can typically be performed at room temperature to moderate heat (40-60 °C). Higher temperatures can accelerate the reaction but may also increase the formation of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a representative secondary amine with (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Workflow A 1. Reagent Preparation - Dissolve amine substrate in MeCN - Add K₂CO₃ B 2. Addition of Alkylating Agent - Add (3-Iodomethyl-piperidin-1-yl)-acetic acid - Stir at specified temperature A->B C 3. Reaction Monitoring - Use TLC to track disappearance of starting material B->C D 4. Workup - Filter solids - Concentrate filtrate - Aqueous extraction C->D E 5. Purification - Column chromatography D->E F 6. Analysis - NMR, MS, etc. E->F

Figure 2: General experimental workflow for the N-alkylation procedure.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
Substrate Amine (e.g., Morpholine)87.121.087 mgNucleophile
(3-Iodomethyl-piperidin-1-yl)-acetic acid299.121.1329 mgAlkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous138.212.5345 mgBase
Acetonitrile (MeCN), anhydrous41.05-10 mLSolvent
Ethyl Acetate (EtOAc)88.11-As neededExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) Solution--As neededAqueous Wash
Brine--As neededAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying Agent

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substrate amine (1.0 mmol) and anhydrous potassium carbonate (2.5 mmol).

  • Solvent Addition: Add 10 mL of anhydrous acetonitrile to the flask. Stir the suspension for 5 minutes at room temperature under a nitrogen or argon atmosphere.

  • Reagent Addition: Add (3-Iodomethyl-piperidin-1-yl)-acetic acid (1.1 mmol) to the suspension.

  • Reaction: Stir the mixture at room temperature (or heat to 40-50 °C if the reaction is slow) and monitor its progress using TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-12 hours.

  • Workup - Filtration: Once the starting amine is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Workup - Extraction: Redissolve the crude residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-15% methanol in dichloromethane) to obtain the pure N-alkylated product.

Product Validation and Characterization

To ensure the integrity of the synthesized compound, a thorough analytical validation is required.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the covalent attachment of the piperidine moiety to the substrate amine. Expect to see characteristic new signals for the methylene bridge (-N-CH₂ -piperidine) and the protons of the piperidine ring and acetic acid moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, corresponding to its molecular formula.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final compound, which should typically be >95% for use in further biological or chemical applications.

Safety and Handling
  • Alkylating Agents: Alkyl iodides are reactive electrophiles and should be handled with care. They are potential irritants and should be used in a well-ventilated fume hood.[6]

  • Solvents: Acetonitrile and DMF are flammable and toxic. Avoid inhalation and skin contact.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this procedure.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting
IssuePotential CauseSuggested Solution
Low or No Reaction Inactive reagents; insufficient temperature; low nucleophilicity of amine.Check reagent quality. Gently heat the reaction (40-60 °C). For anilines, consider a stronger base or higher temperature.
Multiple Products (Overalkylation) Use of primary amine; excess alkylating agent.This is less likely with a secondary amine substrate. For primary amines, use a slight excess of the amine.
Starting Material Remains Insufficient reaction time or temperature.Allow the reaction to run longer, monitoring by TLC. Increase the temperature in increments of 10 °C.
Difficult Purification Product is highly polar (zwitterionic).Consider using reverse-phase chromatography or ion-exchange chromatography for purification.

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer . Organic Letters - ACS Publications. (2019). [Link]

  • Amine alkylation . Wikipedia. [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Alkylation of Amines (Sucks!) . Master Organic Chemistry. (2017). [Link]

  • Synthesis of secondary and tertiary amines . Organic Chemistry Portal. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols . Angewandte Chemie International Edition. (2010). [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation . Green Chemistry (RSC Publishing). [Link]

  • N-Dealkylation of Amines . Molecules. (2017). [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes . Nature Communications. (2017). [Link]

  • Safety Data Sheet for (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride . Kishida Chemical Co., Ltd. (2022). [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature . ResearchGate. (2011). [Link]

  • Material Safety Data Sheet - Acetic Acid, Glacial . EMD Chemicals Inc. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules. (2022). [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine . Pakistan Journal of Pharmaceutical Sciences. (2013). [Link]

  • Procedure for N-alkylation of Piperidine? . ResearchGate. (2017). [Link]

  • Safety Data Sheet - Piperidine . Chem-Supply. [Link]

  • N-alkyl-piperidine DERIVATIVES.
  • Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives . The Journal of Organic Chemistry. (1983). [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines . The Journal of Organic Chemistry. (2021). [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . Journal of the American Chemical Society. (2023). [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles . RSC Publishing. (2020). [Link]

  • A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione . Arkivoc. (2024). [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY . White Rose eTheses Online. (2001). [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines . Molecules. (2022). [Link]

  • N-Alkylation of Some Imidazopyridines . FABAD Journal of Pharmaceutical Sciences. (2007). [Link]

  • A novel synthesis of 1-aryl-3-piperidone derivatives . Tetrahedron Letters. (2010). [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine . ResearchGate. (2003). [Link]

Sources

Application Notes and Protocols: (3-Iodomethyl-piperidin-1-yl)-acetic acid in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile but Underutilized Building Block

(3-Iodomethyl-piperidin-1-yl)-acetic acid is a bifunctional molecule poised for significant applications in the synthesis of novel heterocyclic scaffolds. Its structure uniquely combines a nucleophilic tertiary amine, a carboxylic acid handle for further derivatization, and a reactive iodomethyl group, making it a prime candidate for constructing complex molecular architectures. The piperidine ring, a common motif in pharmaceuticals, imparts favorable pharmacokinetic properties. While direct literature citing extensive applications of this specific reagent is sparse, its constituent functional groups suggest a predictable and powerful reactivity profile.

These application notes aim to provide a forward-looking guide for researchers, outlining both established and potential synthetic routes utilizing (3-Iodomethyl-piperidin-1-yl)-acetic acid. The protocols described herein are based on well-established principles of organic synthesis and aim to serve as a foundational resource for investigators in medicinal chemistry and drug development.

Core Reactivity and Synthetic Potential

The primary reactive center for heterocyclic ring formation is the iodomethyl group. As a primary iodide, it is an excellent electrophile, susceptible to nucleophilic substitution by a variety of heteroatoms. This reactivity is the cornerstone of its utility in constructing fused or spirocyclic piperidine derivatives.

Figure 1: Conceptual reactivity pathways for (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Application I: Synthesis of Piperidin-3-yl-acetic Acid Derivatives via Reductive Deiodination

A fundamental application of (3-Iodomethyl-piperidin-1-yl)-acetic acid is its use as a precursor to (piperidin-3-yl)-acetic acid derivatives. The iodomethyl group can be readily reduced to a methyl group, providing a straightforward entry into this class of compounds.

Protocol 1: Reductive Deiodination using Tributyltin Hydride

This protocol employs a standard radical-mediated reduction, which is highly efficient for alkyl halides.

Materials:

  • (3-Iodomethyl-piperidin-1-yl)-acetic acid

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Argon or Nitrogen atmosphere

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve (3-Iodomethyl-piperidin-1-yl)-acetic acid (1.0 eq) in anhydrous toluene (0.1 M).

  • Add tributyltin hydride (1.2 eq) to the solution.

  • Add a catalytic amount of AIBN (0.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired (piperidin-3-yl)-acetic acid derivative.

Application II: Intramolecular Cyclization to form Piperidinofurans

The inherent bifunctionality of the molecule allows for intramolecular cyclization reactions. By deprotonating the carboxylic acid, the resulting carboxylate can act as an intramolecular nucleophile, attacking the electrophilic iodomethyl group to form a fused lactone.

Protocol 2: Base-Mediated Intramolecular Cyclization

This protocol outlines the formation of a bicyclic piperidinofuranone, a scaffold of interest in medicinal chemistry.

Materials:

  • (3-Iodomethyl-piperidin-1-yl)-acetic acid

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of (3-Iodomethyl-piperidin-1-yl)-acetic acid (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add potassium carbonate (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting lactone by flash chromatography or recrystallization.

G cluster_0 Workflow for Lactone Synthesis a0 Start: Dissolve Reagent in DMF a1 Add Base (K2CO3) a0->a1 a2 Stir at RT (12-24h) a1->a2 a3 Reaction Quench (Water) a2->a3 a4 Aqueous Workup & Extraction a3->a4 a5 Purification a4->a5 a6 End: Isolated Lactone a5->a6

Figure 2: Experimental workflow for intramolecular cyclization.

Application III: Synthesis of Fused Pyrazinones via Intermolecular Annulation

The iodomethyl group can serve as an anchor point for building larger heterocyclic systems. By reacting with a dinucleophilic species, such as an alpha-amino acid amide, a fused pyrazinone can be constructed.

Protocol 3: Tandem Alkylation-Cyclization with Amino Acid Amides

This protocol details a potential one-pot synthesis of a piperidine-fused pyrazinone.

Materials:

  • (3-Iodomethyl-piperidin-1-yl)-acetic acid

  • A generic alpha-amino acid amide (e.g., glycinamide hydrochloride)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, suspend the amino acid amide hydrochloride (1.1 eq) in anhydrous acetonitrile (0.2 M).

  • Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add a solution of (3-Iodomethyl-piperidin-1-yl)-acetic acid (1.0 eq) in a minimal amount of acetonitrile.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 16-24 hours, monitoring for the formation of the intermediate and the final cyclized product by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via preparative HPLC or silica gel chromatography to isolate the desired fused pyrazinone.

Data Summary

Application Key Reagents Product Class Potential Utility
Reductive DeiodinationBu₃SnH, AIBNPiperidin-3-yl-acetic acidsScaffolds for medicinal chemistry
Intramolecular CyclizationK₂CO₃ or NaHPiperidinofuranonesNovel bicyclic heterocycles
Intermolecular AnnulationAmino acid amides, DIPEAFused PyrazinonesComplex drug-like molecules

Conclusion and Future Outlook

(3-Iodomethyl-piperidin-1-yl)-acetic acid represents a versatile, yet underexplored, building block in heterocyclic chemistry. The protocols outlined above provide a foundational framework for its application in the synthesis of diverse and potentially bioactive molecules. The true potential of this reagent will be unlocked through further exploration of its reactivity with a broader range of nucleophiles and its incorporation into multi-step synthetic sequences. Researchers are encouraged to adapt and optimize these methods to construct novel chemical entities for drug discovery and materials science.

References

Due to the limited direct literature on the specific applications of "(3-Iodomethyl-piperidin-1-yl)-acetic acid," the references provided are foundational texts and articles on the general principles of the reactions described (e.g., reductive deiodination, intramolecular cyclization, and annulation reactions), which support the proposed protocols.

  • Title: Radical-Based Dehalogenation with Tributyltin Hydride. Source: Organic Syntheses. URL: [Link]

  • Title: The intramolecular S N 2 reaction. Source: Chemical Society Reviews. URL: [Link]

  • Title: Modern Amine Syntheses. Source: Comprehensive Organic Synthesis II. URL: [Link]

derivatization strategies for (3-Iodomethyl-piperidin-1-yl)-acetic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for (3-Iodomethyl-piperidin-1-yl)-acetic acid Intermediates

Executive Summary

(3-Iodomethyl-piperidin-1-yl)-acetic acid (CAS: 1353946-57-2) represents a high-value bifunctional scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its two primary handles: the carboxylic acid (C-terminus) and the iodomethyl group (electrophilic side chain). This specific substitution pattern allows the piperidine ring to act as a non-aromatic linker, modulating solubility and physicochemical properties (LogP, pKa) in fragment-based drug discovery (FBDD), PROTAC linker design, and peptidomimetic synthesis.

This guide details the strategies to derivatize this intermediate without compromising its structural integrity, focusing on chemoselective transformations that enable the construction of complex bioactive libraries.

Chemical Reactivity Profile

Understanding the electronic and steric environment of the molecule is a prerequisite for successful derivatization.

Functional HandleReactivity TypeKey CharacteristicsStrategic Utility
Carboxylic Acid (

)
Nucleophilic Acyl SubstitutionAttached to the piperidine nitrogen (

-1). The basicity of the tertiary amine (

) forms an internal zwitterion, improving stability but requiring careful pH control during coupling.
Primary anchor point for amidation or esterification to pharmacophores.
Iodomethyl Group (

)
Electrophilic Alkyl Substitution (

)
Primary alkyl iodide at position 3. Highly reactive toward soft nucleophiles (thiols, azides, phosphines). Susceptible to light-induced homolytic cleavage."Warhead" installation, click-chemistry precursor formation, or covalent tethering.
Piperidine Core ScaffoldSaturated heterocycle. The C3-substitution introduces chirality (if not racemic) and conformational flexibility (chair/boat).Modulates solubility and spatial orientation of the two handles.

Derivatization Strategy 1: C-Terminus Modification (Amide Coupling)

Challenge: Coupling the carboxylic acid while preventing the highly reactive alkyl iodide from reacting with the amine component (intermolecularly) or undergoing elimination. Solution: Use of non-nucleophilic bases and high-speed coupling reagents to minimize reaction time.

Protocol A: Chemoselective Amide Coupling

Target: Coupling (3-Iodomethyl-piperidin-1-yl)-acetic acid with a primary amine (


).

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) – chosen for rapid activation.

  • Base: DIPEA (N,N-Diisopropylethylamine) – sterically hindered to prevent nucleophilic attack on the iodide.

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Activation: Dissolve (3-Iodomethyl-piperidin-1-yl)-acetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 10 minutes.

    • Note: The solution may turn slightly yellow. Keep protected from light to prevent iodine liberation.

  • Coupling: Add the amine partner (

    
    , 1.0–1.2 equiv) dropwise.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

    • QC Check: Look for the product mass (

      
      ). If you see a mass of 
      
      
      
      (M-110), hydrolysis of the iodide has occurred (rare in DMF/DIPEA).
  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography. Avoid amine-functionalized silica as it will react with the alkyl iodide. Use neutral silica or C18 reverse phase.

Derivatization Strategy 2: Iodomethyl Displacement ( )

Challenge: The iodomethyl group is a "spring-loaded" electrophile. Direct displacement requires a nucleophile that is "soft" enough to react with the carbon-iodine bond without deprotonating the alpha-position of the acetic acid (if protected) or causing elimination.

Protocol B: Azidation (Precursor for Click Chemistry)

Target: Converting the iodide to an azide for CuAAC click reactions.

Reagents:

  • Nucleophile: Sodium Azide (

    
    ).
    
  • Solvent: DMF/Water (9:1) or DMSO.

Step-by-Step Procedure:

  • Preparation: Dissolve the (3-Iodomethyl-piperidin-1-yl)-acetic acid derivative (e.g., the amide from Protocol A) in DMSO.

  • Substitution: Add

    
     (1.5 equiv).
    
  • Reaction: Stir at RT for 4–16 hours.

    • Caution: Do not heat above 60°C. Alkyl azides are stable, but the reaction is exothermic.

  • Workup: Dilute with water and extract with EtOAc. The azide product is generally stable and can be used directly in Click chemistry.

Protocol C: Thioether Formation (Cysteine Bioconjugation)

Target: Covalent attachment to a cysteine-containing peptide or protein.

Mechanism: The iodomethyl group reacts specifically with thiols at physiological pH (7.5–8.0), making this scaffold an excellent "cysteine trapper."

Procedure:

  • Buffer: Phosphate-buffered saline (PBS), pH 7.5.

  • Reaction: Mix the peptide (containing Cys) with the iodomethyl-piperidine derivative (1.2 equiv) in a minimal amount of co-solvent (acetonitrile/DMSO) if solubility is an issue.

  • Incubation: Agitate at RT for 1 hour.

  • Validation: Ellman’s reagent test will show a loss of free thiols. LC-MS will confirm the adduct formation (Mass shift: +Scaffold - HI).

Visualizing the Workflow

The following diagram illustrates the orthogonal derivatization pathways, highlighting the logic of "Acid First" vs. "Iodide First" approaches.

DerivatizationStrategy cluster_logic Critical Logic Start (3-Iodomethyl-piperidin-1-yl)-acetic acid (Bifunctional Core) Amide Amide Intermediate (Intact Alkyl Iodide) Start->Amide Path A: HATU, DIPEA, R-NH2 (Chemoselective Amidation) Azide Azide Derivative (Click-Ready) Start->Azide Path C: NaN3, DMSO (SN2 Substitution) FinalTarget1 PROTAC / Conjugate (via Cys-Alkylation) Amide->FinalTarget1 Path B: R-SH (Cysteine) (SN2 Displacement) FinalTarget2 Triazole Library (via CuAAC) Azide->FinalTarget2 Path D: Alkyne, Cu(I) (Click Reaction) Note The Alkyl Iodide is stable to HATU coupling conditions but sensitive to strong nucleophiles.

Figure 1: Orthogonal derivatization workflow. Path A followed by Path B is the preferred route for PROTAC linker synthesis to avoid handling reactive free acids.

Quality Control & Troubleshooting

Stability Warning: Alkyl iodides are sensitive to photolysis (homolytic cleavage of C-I bond).

  • Storage: Store solid at -20°C under Argon, protected from light (amber vials).

  • Handling: Wrap reaction flasks in aluminum foil.

Analytical Artifacts (LC-MS):

  • In-Source Fragmentation: You may observe a mass peak corresponding to

    
    . This is a common artifact in Electrospray Ionization (ESI) and does not necessarily indicate sample degradation.
    
  • Solvent Adducts: In methanol, prolonged storage can lead to slow metholysis (formation of the methyl ether). Use Acetonitrile for LC-MS sample preparation.

Table 1: Troubleshooting Common Reaction Failures

ObservationProbable CauseCorrective Action
Low Yield in Amide Coupling Iodide reacting with amine (N-alkylation)Ensure DIPEA is used (steric bulk). Add amine slowly at 0°C. Use a slight excess of the acid component.
Product turns brown/purple Iodine liberation (

)
Photodecomposition. Add a scavenger (sodium thiosulfate wash) during workup and exclude light.
Incomplete Azidation Poor solubility of

Switch solvent to DMSO or use a phase transfer catalyst (18-Crown-6) in MeCN.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: (3-Iodomethyl-piperidin-1-yl)-acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Alkyl Iodides and Nucleophilic Substitution. Retrieved from [Link]

  • Chemical Reviews. (2020). Decarboxylative Halogenation of Organic Compounds. ACS Publications.[3] Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction yields for (3-Iodomethyl-piperidin-1-yl)-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Reaction Yields & Troubleshooting Protocols

Introduction: The Stability Paradox

Welcome to the technical support hub for (3-Iodomethyl-piperidin-1-yl)-acetic acid . If you are accessing this guide, you are likely facing low yields, purification difficulties, or product decomposition.

This molecule presents a classic "stability paradox" in organic synthesis:

  • The Zwitterion Challenge: As an amino acid derivative, the final product exists as a zwitterion, making extraction into organic solvents nearly impossible.

  • The Alkylator Risk: The 3-iodomethyl group is a potent electrophile. In its free base form, the piperidine nitrogen is a nucleophile. This creates a high risk of intermolecular polymerization or intramolecular cyclization (forming bicyclic azetidinium salts).

Core Recommendation: Do not attempt to isolate the free amino acid unless necessary for immediate biology. Isolate and store the intermediate ester or the final hydrochloride salt .

Module 1: Synthetic Route Strategy

To maximize yield, we recommend the "Protect-Activate-Swap" protocol. Direct iodination of the alcohol using HI is too harsh for the acetic acid moiety, and direct alkylation of 3-iodomethylpiperidine often leads to polymerization.

Recommended Pathway:

  • N-Alkylation: 3-hydroxymethylpiperidine + tert-butyl bromoacetate.

  • Activation: Conversion of the alcohol to a Mesylate (OMs).

  • Halogen Exchange: Finkelstein reaction (OMs

    
     I).
    
  • Deprotection: Acidic hydrolysis of the tert-butyl ester.

Workflow Visualization

SyntheticRoute Start 3-Hydroxymethyl piperidine Step1 Step 1: N-Alkylation (t-Butyl bromoacetate) Start->Step1 Inter1 Intermediate A: Hydroxy-Ester Step1->Inter1 Yield >85% Step2 Step 2: Activation (MsCl / Et3N) Inter1->Step2 Inter2 Intermediate B: Mesylate-Ester Step2->Inter2 0°C to RT Step3 Step 3: Finkelstein (NaI / Acetone) Inter2->Step3 Inter3 Intermediate C: Iodo-Ester Step3->Inter3 Reflux, Dark Step4 Step 4: Deprotection (TFA or HCl) Inter3->Step4 Final Target: (3-Iodomethyl-piperidin -1-yl)-acetic acid HCl Step4->Final Quant.

Figure 1: The "Protect-Activate-Swap" pathway minimizes side reactions by keeping the nitrogen occupied and the acid protected until the final step.

Module 2: Troubleshooting the Finkelstein Reaction (Step 3)

The conversion of the mesylate (or chloride) to the iodide is the most yield-sensitive step. The Finkelstein reaction relies on equilibrium dynamics.

Common Failure Modes
SymptomProbable CauseCorrective Action
Incomplete Conversion Equilibrium not shifted; Water in solvent.Use anhydrous acetone (water solubilizes NaOMs/NaCl, killing the driving force). Add 2.0-3.0 eq of NaI.
Yellow/Brown Product Iodine (

) formation via oxidation.
Add 5-10% Sodium Thiosulfate wash during workup. Run reaction in the dark (foil-wrapped flask).
Sticky Gum / No Precipitate Product is an oil; Salt byproduct trapped.Triturate the crude residue with Diethyl Ether or MTBE to precipitate the inorganic salts, then filter.
Optimized Protocol: The "Dark Reflux"
  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar.

  • Reagents: Dissolve Intermediate B (Mesylate) in anhydrous Acetone (0.1 M concentration).

  • The Driver: Add Sodium Iodide (NaI) (3.0 equivalents). The solution should turn clear/yellow.

  • Reaction: Wrap the flask in aluminum foil. Reflux for 12–18 hours.

    • Checkpoint: A white precipitate (NaOMs) should form.

  • Workup:

    • Cool to RT. Filter off the solid NaOMs.

    • Evaporate acetone.

    • Redissolve residue in EtOAc. Wash with 5%

      
       (removes 
      
      
      
      ), then Brine.
    • Dry over

      
      .[1]
      

Module 3: Zwitterion Management & Purification

If you perform Step 4 (Deprotection), you generate the free amino acid. This is where most users lose their product.

The Problem: Isoelectric Trapping

The product has a secondary amine (pKa ~9-10) and a carboxylic acid (pKa ~2-3). In water, it exists as a zwitterion.[2] It will not extract into DCM or EtOAc at any pH.

Solution Logic Tree

PurificationLogic Start Crude Hydrolysis Mixture (TFA/Product) Decision Do you need the free base? Start->Decision No Keep as Salt (Recommended) Decision->No Yes Yes Isolate Zwitterion Decision->Yes No No_Action 1. Evaporate TFA 2. Add HCl/Dioxane 3. Precipitate with Ether No->No_Action Yes_Action Dowex 50W (H+ Form) Yes->Yes_Action Step_A Load Sample (Acidic pH) Yes_Action->Step_A Step_B Wash with H2O (Remove Salts) Step_A->Step_B Step_C Elute with 1M NH4OH Step_B->Step_C

Figure 2: Decision matrix for final processing. Salt formation is preferred for stability.

Protocol: Ion Exchange Purification (If Free Acid is Required)
  • Resin: Use Dowex 50WX8 (Strong Cation Exchanger).

  • Loading: Dissolve the crude TFA salt in minimal water. Load onto the column.[2][3] The cation (amino group) binds to the resin.

  • Washing: Flush with deionized water until the pH of the eluent is neutral.[2] This removes trifluoroacetic acid and non-basic impurities.

  • Elution: Elute with 1M Aqueous Ammonia (

    
    ) . The high pH deprotonates the ammonium to the amine, releasing the zwitterion.
    
  • Lyophilization: Freeze-dry the ammoniacal fractions immediately. Do not use heat (risk of polymerization).

Frequently Asked Questions (FAQs)

Q1: My product turns pink/purple upon storage. Is it ruined? A: The color indicates free iodine (


) liberation, likely due to light exposure or trace acidity promoting oxidation.
  • Fix: Dissolve in a small amount of methanol, treat with a granule of sodium thiosulfate, filter, and re-precipitate. Store the purified solid in amber vials at -20°C under Argon.

Q2: Can I use Chloroacetic acid instead of Bromoacetic acid esters? A: Yes, but the yield will be lower. Chloroacetic acid is less reactive (lower electrophilicity) and requires higher temperatures, which promotes the dimerization of the piperidine starting material. Tert-butyl bromoacetate is superior because the bulky ester prevents some steric crowding and the bromine is a better leaving group.

Q3: Why not iodinate the piperidine first, then add the acetic acid tail? A: This is the "Route A" trap. 3-iodomethylpiperidine is highly unstable. The secondary amine will attack the iodomethyl group of a neighboring molecule (intermolecular alkylation), forming an insoluble polymer. By attaching the acetic acid tail first, you sterically hinder the nitrogen and electronically modulate its nucleophilicity.

Q4: How do I confirm the structure? NMR is messy. A: Zwitterions often give broad NMR signals in


 due to aggregation.
  • Fix: Run NMR in

    
      (with a drop of KOD if needed to solubilize) or 
    
    
    
    . Look for the characteristic shift of the
    
    
    protons around 3.2–3.4 ppm . If this peak is at 4.0+ ppm, you likely still have the Mesylate.

References

  • Finkelstein Reaction Mechanics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for halide exchange kinetics).
  • Zwitterion Purification: "Purification of Amino Acids using Ion Exchange Resins."[2] Bio-Rad Technical Note 2023.

  • Piperidine Functionalization: Watson, A. J. B., et al. (2023). "Mechanism of Cu-Catalyzed Iododeboronation." ACS Catalysis.[4] (Provides context on modern halogenation, though Finkelstein is preferred here).

  • Aziridinium Ion Stability: Kim, Y., et al. (2008).[3] "The preparation of stable aziridinium ions and their ring-openings."[3][5][6] Chemical Communications.[3] Link (Critical reading for understanding the stability risks of beta/gamma-halo amines).

Sources

Technical Support Center: Purification of (3-Iodomethyl-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with (3-Iodomethyl-piperidin-1-yl)-acetic acid. The unique zwitterionic nature of this molecule, combined with a reactive iodomethyl group, presents specific challenges in purification. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications. Our approach is built on explaining the "why" behind each step, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions & Troubleshooting Guide

Here we address the most common issues encountered during the purification of (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Q1: My crude product has a yellow or brown tint. What is the cause and how can I remove it?

A: A yellow or brown discoloration in your product is almost certainly due to the presence of elemental iodine (I₂). The C-I bond in the iodomethyl group can be labile, especially upon exposure to light, heat, or trace acid/base, leading to decomposition and the release of free iodine.

Troubleshooting Steps:

  • Aqueous Wash: The simplest method is to dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash the organic layer with an aqueous solution of a mild reducing agent. A 5-10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution is highly effective.[1][2] The reducing agent will convert the colored I₂ into colorless iodide ions (I⁻), which will partition into the aqueous layer.

  • Storage: To prevent recurrence, store the purified product in a dark container, preferably under an inert atmosphere (nitrogen or argon), and at reduced temperatures.[2]

Q2: I'm performing silica gel column chromatography, but my product is smearing and the peaks are tailing badly. Why is this happening?

A: This is a classic issue when purifying basic compounds like piperidine derivatives on standard silica gel.[3] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the piperidine ring interacts strongly with these acidic sites via acid-base interactions, causing the compound to move unevenly down the column. This results in significant peak tailing and poor separation.

Troubleshooting Steps:

  • Eluent Modification: The most common solution is to add a small amount of a basic modifier to your eluent system.

    • Add 0.5-2% triethylamine (Et₃N) or pyridine to your mobile phase. This sacrificial base will interact with the acidic sites on the silica, allowing your target compound to elute more symmetrically.

    • For very polar compounds, a system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective.[4]

  • Alternative Stationary Phase: If eluent modification is insufficient, consider a different stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel for purifying amines.[4]

    • Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase (e.g., C18-functionalized silica) chromatography using solvents like acetonitrile and water can provide excellent separation.[5]

Q3: My compound is highly polar and either stays at the baseline or requires very polar solvents like pure methanol to elute, resulting in poor separation. What are my options?

A: The zwitterionic nature of (3-Iodomethyl-piperidin-1-yl)-acetic acid makes it very polar. When standard normal-phase chromatography fails, more specialized techniques are required.

Troubleshooting Steps:

  • Acid-Base Extraction: This is a powerful, non-chromatographic method that exploits the amphoteric nature of your compound. You can selectively move your product between aqueous and organic phases by adjusting the pH, leaving many impurities behind. This is particularly effective for removing neutral or non-amphoteric impurities.[6][7] (See Protocol 3 for a detailed workflow).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique designed for very polar compounds.[5] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small percentage of an aqueous solvent. Water acts as the "strong" solvent, eluting the polar compounds.[5]

  • Recrystallization: If your product is a solid, recrystallization is often the most effective and scalable purification method. The key is finding a suitable solvent or solvent system where the product has high solubility when hot and low solubility when cold, while the impurities remain soluble at all temperatures. (See Protocol 2).

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing it to separate as a liquid phase instead of crystallizing. This is often due to a high concentration of impurities or an inappropriate solvent choice.[8]

Troubleshooting Steps:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add more of the "soluble" solvent until the solution is clear again. Allow it to cool more slowly.[8]

  • Change Solvent System: The polarity of your solvent may be too close to that of your product. Try a more polar or less polar solvent, or switch to a two-solvent system (one in which the compound is soluble, and one in which it is insoluble).

  • Slower Cooling: Rapid cooling encourages oiling. Insulate the flask (e.g., with paper towels or a cork ring) to ensure a slow temperature drop, giving the molecules time to orient into a crystal lattice.[8]

  • Partial Purification First: If the crude material is very impure, the impurities can inhibit crystallization. Perform a preliminary purification step, like an acid-base extraction or a quick filtration through a silica plug, to remove the bulk of the impurities before attempting recrystallization.

Purification Protocols & Workflows

Workflow for Selecting a Purification Method

This decision tree provides a logical path to selecting the most appropriate purification technique based on the state of your crude product and the nature of the impurities.

G start Crude (3-Iodomethyl-piperidin-1-yl)-acetic acid discolored Is the product discolored (yellow/brown)? start->discolored wash Protocol 1: Thiosulfate Wash discolored->wash Yes is_solid Is the product a solid? discolored->is_solid No wash->is_solid recrystallize Protocol 2: Recrystallization is_solid->recrystallize Yes acid_base Protocol 3: Acid-Base Extraction is_solid->acid_base No (Oily) is_pure Is purity >95%? recrystallize->is_pure chromatography Protocol 4: Column Chromatography is_pure->chromatography No final_product Pure Product is_pure->final_product Yes chromatography->final_product acid_base->is_pure

Caption: A decision-making workflow for selecting a purification method.

Protocol 1: Decolorization via Thiosulfate Wash

This protocol is for removing iodine contamination, which appears as a yellow or brown color.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.

  • Washing: Add an equal volume of 5% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stopper the funnel and shake gently, venting frequently. The color in the organic layer should disappear.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying & Concentration: Drain the organic layer into a flask, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This method is ideal for solid products with moderate purity (typically >80%).

Methodology:

  • Solvent Selection: Test solubility in various solvents. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[3] For a zwitterionic compound like this, consider polar protic solvents (ethanol, isopropanol, water) or mixtures (e.g., ethanol/water, acetone/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and stir until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8] Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Acid-Base Extraction

This powerful technique purifies the compound by leveraging its amphoteric properties, making it soluble in both acidic and basic aqueous solutions.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Re-extraction A Crude product dissolved in Organic Solvent (e.g., EtOAc) B Add aq. HCl (pH ~2) A->B C Shake & Separate B->C D Organic Layer (Contains Neutral Impurities) C->D Discard E Aqueous Layer (Contains Protonated Product) C->E F Aqueous Layer (from Step 1) E->F G Add aq. NaOH (pH ~10-11) F->G H Add fresh Organic Solvent G->H I Shake & Separate H->I J Aqueous Layer (Contains Salts) I->J Discard K Organic Layer (Contains Neutral Product) I->K L Purified Product K->L Dry & Concentrate

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine nitrogen will be protonated, making the compound water-soluble. Neutral impurities will remain in the organic layer. Separate the layers and save the aqueous layer.[6]

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5M NaOH) until the pH is >10. This deprotonates the ammonium salt, returning the compound to its neutral (or zwitterionic) form.

  • Re-extraction: Extract the now neutral product back into an organic solvent (e.g., dichloromethane) by performing several extractions.[6]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 4: Flash Column Chromatography

This protocol is for separating complex mixtures or purifying non-crystalline (oily) products.

ParameterRecommendationRationale / Causality
Stationary Phase Silica Gel (for standard use) or Neutral AluminaSilica is standard but acidic; its acidity can cause peak tailing with basic amines.[3] Alumina is a less acidic alternative that often improves peak shape for such compounds.[4]
Eluent System Start with a non-polar solvent (e.g., Hexanes/Ethyl Acetate) and increase polarity.Standard practice for normal-phase chromatography to elute compounds based on increasing polarity.[9]
Eluent Modifier Add 1% Triethylamine (Et₃N) This is critical. The triethylamine acts as a competitive base, binding to the acidic silanol groups on the silica gel and preventing the piperidine nitrogen from interacting strongly, thus eliminating peak tailing.[3]
TLC Analysis Target Rf of ~0.3An Rf value in the range of 0.2-0.4 on TLC generally translates to good separation and a reasonable elution volume on a column.[10]
Elution Method Gradient ElutionStart with a low-polarity eluent and gradually increase the percentage of the more polar solvent. This provides better resolution for compounds with close Rf values compared to isocratic elution.[11]

Methodology:

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that gives good separation and an Rf value of ~0.3 for the target compound. Remember to add 1% Et₃N to your TLC solvent system.

  • Column Packing: Pack a glass column with silica gel or alumina using the selected eluent system (wet packing is recommended).[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method often results in better separation than loading a liquid sample.

  • Elution: Begin eluting the sample through the column, starting with a lower polarity than your TLC system and gradually increasing the polarity.[11]

  • Fraction Collection & Analysis: Collect the eluate in a series of fractions. Analyze the collected fractions using TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (3-Iodomethyl-piperidin-1-yl)-acetic acid.

References

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine.
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. [Link]

  • The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. Journal of the American Chemical Society. [Link]

  • WO2002085858A1 - Process for producing purified piperidine derivative.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Column chromatography. Columbia University. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. PMC. [Link]

  • Iodoform Organic. Scribd. [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]

  • Reactivity, Pathways, and Iodinated Disinfection Byproduct Formation during Chlorination of Iodotyrosines Derived from Edible Seaweed. Environmental Science & Technology. [Link]

  • Purifying/Recrystallising N-Iodosuccinimide. Chemistry Stack Exchange. [Link]

  • Formation of iodinated disinfection by-products during oxidation of iodide-containing water with potassium permanganate. ResearchGate. [Link]

  • n-iodosuccinimide. Organic Syntheses Procedure. [Link]

  • Iodine compounds. Wikipedia. [Link]

  • Recrystallization under sulfuric acid reveals the true beauty of elemental iodine. Reddit. [Link]

  • US2385483A - Recovery and purification of iodine.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]

  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. International Journal of ChemTech Research. [Link]

  • Piperidin-1-yl-acetic acid. PubChem. [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]

Sources

Technical Support Center: Optimizing (3-Iodomethyl-piperidin-1-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Solubility & Stability Optimization Molecule Class: Zwitterionic Alkyl Halide CAS: 1353946-57-2 (Representative)

Executive Summary: The Solubility-Stability Paradox

Researchers working with (3-Iodomethyl-piperidin-1-yl)-acetic acid often encounter a "brick-dust" solid that refuses to dissolve in standard organic solvents. This is not a purity issue; it is a physical chemistry phenomenon driven by the molecule's zwitterionic nature .

Simultaneously, the iodomethyl group introduces a stability risk. While you must adjust pH to achieve solubility, doing so aggressively can trigger rapid degradation (deiodination or hydrolysis).

This guide provides a scientifically grounded protocol to resolve these opposing forces.

Module 1: The Zwitterion Trap (Solubility Physics)

The Mechanism

At neutral pH, this molecule exists as a zwitterion . The piperidine nitrogen is protonated (


), and the carboxylic acid is deprotonated (

). These opposite charges create a strong electrostatic crystal lattice (similar to an amino acid) that resists dissolution in non-polar organic solvents (DCM, Hexane) and aggregates in water.
The Solution: The "U-Shaped" Solubility Curve

Solubility is lowest at the Isoelectric Point (pI) , which is approximately pH 6.5–7.5 for this structure. To dissolve it, you must break the charge symmetry by moving the pH away from the pI.

pH StateSpecies DominanceNet ChargeSolubilityStability Risk
Acidic (pH < 4)

Positive (+1) High Low (Safe)
Neutral (pH 6–8)

Neutral (0) Very Low Moderate
Basic (pH > 9)

Negative (-1) High High (Hydrolysis)

Critical Insight: While basic conditions (pH > 9) improve solubility, they promote the nucleophilic attack of hydroxide (


) on the iodomethyl group, displacing the iodine (hydrolysis). Therefore, acidic solubilization is the only recommended path for stable storage. 

Module 2: The Iodine Instability (Chemical Reactivity)

The iodomethyl group (


) is an excellent electrophile. This makes it a valuable synthetic handle but a storage nightmare.
  • Photolytic Cleavage: The C-I bond is weak (

    
    50 kcal/mol). Exposure to light generates radical species, releasing free iodine (
    
    
    
    ), which turns the solution yellow/brown.
  • Nucleophilic Attack: Solvents with nucleophilic properties (primary amines, pyridines, thiols) will react with the alkyl iodide, causing quaternization and loss of your compound.

DOT Visualization: Degradation Pathways

The following diagram illustrates the consequences of improper handling.

DegradationPathways Compound (3-Iodomethyl-piperidin-1-yl)-acetic acid Radical Radical Species + I2 (Yellow Solution) Compound->Radical Homolytic Cleavage Hydrolysis Hydroxymethyl derivative (Iodine lost) Compound->Hydrolysis SN2 Substitution Quat Quaternary Ammonium Salt (Irreversible) Compound->Quat Alkylation Light UV/Light Exposure Light->Radical Base High pH (OH-) Base->Hydrolysis Nucleophile Nucleophilic Solvent (e.g., Pyridine) Nucleophile->Quat

Caption: Figure 1. Degradation pathways driven by light (radical formation) and basic/nucleophilic environments (SN2 substitution).

Module 3: Troubleshooting & Protocols

Protocol A: Preparing a Stable Stock Solution (Recommended)

This method ensures high concentration without degradation.

  • Solvent Choice: Anhydrous DMSO or DMA (Dimethylacetamide). Avoid DMF if possible (can decompose to amines over time).

  • Acidification: Add 1.0 equivalent of HCl (using 4M HCl in Dioxane) or TFA to the solid before adding the solvent.

    • Why? This forces the molecule into the cationic (

      
      ) state immediately, preventing zwitterionic aggregation.
      
  • Dissolution: Add the DMSO. Vortex.

  • Storage: Store at -20°C in amber vials.

Protocol B: Aqueous Solubilization (For Biological Assays)

If you must use water/buffer:

  • Start Acidic: Suspend the solid in a small volume of 0.1 M Acetic Acid or dilute HCl. It should dissolve readily.

  • Dilute: Slowly dilute into your assay buffer.

  • Watch the pI: If your assay buffer is pH 7.4, you risk precipitation upon dilution.

    • Fix: Ensure the final concentration is below the aggregation threshold (typically < 100 µM for this class). If higher concentrations are needed, include a solubilizing excipient like Cyclodextrin (HP-β-CD) or Tween-80 (0.1%).

Solvent Compatibility Matrix
SolventCompatibilityNotes
DMSO Excellent Best for stock solutions. Keep anhydrous.
Water pH Dependent Soluble at pH < 4.[1] Insoluble at pH 7.
Methanol/Ethanol Good Good solubility, but nucleophilic over long periods. Use fresh.
DCM/Chloroform Poor Zwitterion is too polar. Requires TFA to dissolve.
Pyridine FORBIDDEN Will react with Iodomethyl group (Quaternization).
Acetone Moderate Can be used for precipitation/washing (Finkelstein conditions).

Module 4: Decision Tree (Workflow)

Use this logic flow to determine the correct handling procedure for your specific application.

SolubilityLogic Start Start: Solid (3-Iodomethyl-piperidin-1-yl)-acetic acid AppType What is the application? Start->AppType ChemSynth Chemical Synthesis AppType->ChemSynth BioAssay Biological Assay AppType->BioAssay SolventCheck Use DMSO or DCM? ChemSynth->SolventCheck AqCheck Need Aqueous Buffer? BioAssay->AqCheck ActionSynth Add 1 eq. TFA or HCl Dissolve in DCM/DMSO SolventCheck->ActionSynth Standard ActionBio Dissolve in DMSO stock Dilute <1% DMSO final AqCheck->ActionBio Low Conc (<100uM) ActionBioPrecip Precipitation Risk! Use HP-beta-CD or pH < 6 AqCheck->ActionBioPrecip High Conc (>100uM)

Caption: Figure 2. Operational workflow for solubilizing the compound based on experimental context.

Frequently Asked Questions (FAQs)

Q: My solution turned yellow overnight. Is it ruined? A: The yellow color indicates free Iodine (


), caused by light exposure or oxidation. While the solution contains degradation products, the bulk material might still be intact. Check purity via LC-MS. If the parent mass is present, you can remove the iodine by washing with a dilute sodium thiosulfate solution (if extraction is possible) or simply use it immediately. prevention:  Wrap vials in aluminum foil.

Q: Can I use sonication to dissolve the solid? A: Yes, but be cautious. Sonication generates heat. Warm alkyl iodides are unstable. Pulse-sonicate in an ice bath to maintain temperature < 20°C.

Q: I need to run an NMR. Which solvent should I use? A: Do not use


 alone; the compound will likely float as a solid. Use DMSO-d6  or a mixture of 

+ 1 drop of TFA-d
. The acid breaks the zwitterion, ensuring sharp peaks.

Q: Can I make a sodium salt (Carboxylate) to improve water solubility? A: Technically yes, but it is risky. Adding NaOH creates a basic environment that promotes the hydrolysis of the


 bond to 

. If you must make a salt, use a mild inorganic base like Sodium Bicarbonate (

)
and keep the solution cold (4°C).

References

  • Zwitterionic Character of Piperidine Acids

    • Source: PubChem.[2][3] "Piperidin-1-yl-acetic acid Compound Summary." National Library of Medicine.

    • URL:[Link]

    • Relevance: Confirms the structural basis for zwitterionic lattice formation and pKa properties of the piperidine-acid chemotype.
  • Reactivity of Alkyl Iodides

    • Source: Michigan State University Chemistry. "Alkyl Halide Reactivity & Substitution Mechanisms."
    • URL:[Link]

    • Relevance: Establishes the instability of the C-I bond (weakest among alkyl halides)
  • Solubility of Amino Acid-Like Zwitterions

    • Source: Acta Crystallographica.[4] "Zwitterionic 4-piperidinecarboxylic acid monohydrate." (2001).[4]

    • URL:[Link][4]

    • Relevance: Provides crystallographic evidence of the strong hydrogen-bonding networks in piperidine-carboxylic acid zwitterions th

Sources

troubleshooting low coupling efficiency with (3-Iodomethyl-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing (3-Iodomethyl-piperidin-1-yl)-acetic acid. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome challenges related to low coupling efficiency in amide bond formation. As Senior Application Scientists, we have structured this center to address issues from first principles, combining mechanistic understanding with field-proven solutions.

Section 1: Core Principles & Initial Diagnosis

Amide bond formation is a cornerstone reaction, yet its success is highly dependent on the careful orchestration of reagents and conditions.[1][2] The unique structure of (3-Iodomethyl-piperidin-1-yl)-acetic acid presents specific challenges that must be addressed for efficient coupling.

Understanding the Molecule

The structure of (3-Iodomethyl-piperidin-1-yl)-acetic acid introduces two primary considerations:

  • Steric Hindrance: The piperidine ring is a bulky substituent. This steric hindrance can impede the approach of the amine nucleophile to the activated carboxylic acid, dramatically slowing the reaction rate.[3][4][5][6]

  • Iodide Reactivity: The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to side reactions.[7] The iodide can act as a leaving group in the presence of nucleophiles or participate in unwanted radical reactions.[8]

Frequently Asked Questions (FAQs)

Q1: My coupling reaction is failing or showing very low yield. What are the most common initial culprits?

A: The most frequent causes are threefold: insufficient activation of the carboxylic acid due to degraded coupling reagents, deactivation of the amine nucleophile under acidic conditions, or significant steric hindrance from your substrates.[9] The presence of moisture is also a common issue, as it can hydrolyze activated intermediates.[9][10]

Q2: Can the iodomethyl group interfere with the coupling reaction?

A: Yes. The alkyl iodide is a reactive functional group. Under basic conditions, it can undergo elimination or substitution reactions. Furthermore, if trace metals are present, unwanted cross-coupling reactions could be initiated.[11][12] It is crucial to use reaction conditions that are chemoselective for amide bond formation.

Q3: What are the ideal storage conditions for (3-Iodomethyl-piperidin-1-yl)-acetic acid and my coupling reagents?

A: (3-Iodomethyl-piperidin-1-yl)-acetic acid should be stored in a cool, dark place to prevent potential degradation. Coupling reagents, especially carbodiimides like EDC and phosphonium/uronium salts like HATU or PyBOP, are often moisture-sensitive.[10] They should be stored in a desiccator, and containers should be allowed to warm to room temperature before opening to prevent condensation.[10]

Q4: My reaction mixture turns milky white or forms a precipitate immediately. What does this indicate?

A: This often points to a solubility problem.[13] The salt byproducts of the reaction (e.g., dicyclohexylurea from DCC, or salts formed from the base and activated acid) may be insoluble in your chosen solvent. It could also indicate that one of your starting materials is not fully soluble under the reaction conditions.

Section 2: In-Depth Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve low coupling efficiency.

Workflow: Diagnosing Low Coupling Efficiency

G start Low Coupling Efficiency Observed reagents Step 1: Verify Reagent Integrity & Stoichiometry start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Is coupling reagent fresh? Is solvent anhydrous? reagents->sub_reagents1 sub_reagents2 Is amine used as free base? (If not, add extra base) reagents->sub_reagents2 sterics Step 3: Address Steric Hindrance conditions->sterics Conditions Optimized, Still Low Yield sub_conditions1 Increase temperature? (e.g., RT to 40-50 °C) conditions->sub_conditions1 sub_conditions2 Change coupling reagent? (e.g., EDC to HATU) conditions->sub_conditions2 side_reactions Step 4: Investigate Side Reactions sterics->side_reactions Steric Effects Mitigated, Still Low Yield sub_sterics Increase reaction time? (24-48h) Use less hindered base? sterics->sub_sterics success Successful Coupling side_reactions->success Side Reactions Controlled sub_side Analyze byproducts via LCMS Check for iodide substitution side_reactions->sub_side

Caption: A step-by-step decision tree for troubleshooting coupling reactions.

Problem: Low or No Product Formation
Step 1: Verify Reagent Integrity and Stoichiometry

Causality: The fundamental principle of this reaction is the activation of the carboxylic acid to form a highly reactive intermediate that can be attacked by the amine.[14][15] If any reagent is compromised, this entire sequence fails.

  • Question: Is your coupling reagent active?

    • Insight: Uronium/aminium (HATU, HBTU) and phosphonium (PyBOP) salts are generally robust but can degrade with moisture. Carbodiimides (EDC, DCC) are highly susceptible to hydrolysis.[10]

    • Action: Use a freshly opened bottle of coupling reagent or one that has been properly stored in a desiccator. If in doubt, test the reagent in a simple, reliable control reaction.

  • Question: Is your amine nucleophilic?

    • Insight: The reacting species is the free amine (R-NH2), not its protonated salt (R-NH3+). If your amine starting material is a hydrochloride or trifluoroacetate salt, its lone pair is unavailable for reaction.[9]

    • Action: Add at least one extra equivalent of a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to neutralize the salt and liberate the free amine. A total of 2-3 equivalents of base is common: 1 for the amine salt, and 1-2 for the coupling reaction itself.[1]

  • Question: Are your solvents anhydrous?

    • Insight: Water will compete with your amine to react with the activated carboxylic acid, hydrolyzing it back to the starting material and consuming your coupling reagent.

    • Action: Use a freshly opened bottle of an anhydrous solvent (e.g., DMF, DCM, ACN) or use solvent from a solvent purification system.

Step 2: Optimize Reaction Conditions

Causality: The kinetics of amide bond formation are highly dependent on the choice of coupling agent, base, solvent, and temperature. For a sterically hindered substrate, standard conditions may be insufficient.

  • Question: Is your coupling reagent strong enough?

    • Insight: Different coupling reagents have different activation potentials. For hindered couplings, more powerful reagents are often required.

    • Action: If you are using a carbodiimide like EDC alone, the addition of an additive like HOBt or Oxyma is crucial to form a more reactive activated ester and minimize side reactions like racemization.[2][16] Often, switching to a more potent class of reagents is the best solution.

    • Data Summary:

Reagent ClassExamplesRecommended ForKey Considerations
Carbodiimides EDC, DCC, DICGeneral purpose, cost-effectiveOften require additives (HOBt, Oxyma). Byproducts can be difficult to remove (DCU).[16]
Phosphonium Salts PyBOP, BOPHindered couplingsBOP produces a carcinogenic byproduct (HMPA). PyBOP is a safer alternative.[16]
Uronium/Aminium Salts HATU, HBTU, COMUHighly recommended for hindered couplings. Fast reaction times.[16][17]Generally considered the most efficient. COMU is noted for its high reactivity and improved safety profile.[16][18]
  • Question: Is your base choice appropriate?

    • Insight: The base neutralizes the acid released during activation. However, a sterically hindered base is preferred to avoid it acting as a competing nucleophile.

    • Action: Use a hindered tertiary amine base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid less hindered bases like triethylamine (TEA) if you suspect side reactions. The pKa of the base should be high enough to deprotonate the necessary species without causing epimerization if chiral centers are present.

Step 3: Address Steric Hindrance

Causality: Even with optimal reagents, the physical barrier imposed by the piperidine ring can prevent the reaction partners from achieving the necessary geometry for bond formation.[4][6]

  • Question: Have you allowed enough reaction time and temperature?

    • Insight: Hindered reactions are slow. What might take 2-4 hours for a simple substrate could require 24 hours or more for this system.

    • Action: Monitor the reaction over an extended period (24-48 hours). If the reaction is still sluggish at room temperature, consider gentle heating to 40-50 °C.[19] Elevated temperatures can increase the rate of side reactions, so this should be done cautiously and monitored closely.

  • Question: Can you reduce the steric bulk of the other partner?

    • Insight: If you are coupling (3-Iodomethyl-piperidin-1-yl)-acetic acid with a highly hindered amine (e.g., a secondary amine with bulky substituents), the combined steric clash may be too great.

    • Action: If your synthetic plan allows, consider if a less-hindered amine could be used. This is a design-level solution but is often the most effective.

Step 4: Investigate and Mitigate Side Reactions

Causality: The iodomethyl group is an electrophilic center. In the presence of bases and nucleophiles (including your amine starting material), it can undergo SN2 reactions.

  • Question: Are you observing unexpected byproducts?

    • Insight: An LCMS analysis of your crude reaction mixture is invaluable. Look for masses corresponding to your amine attacking the iodomethyl group, or dimerization products.

    • Action: If you suspect iodide-related side reactions, try using a less nucleophilic base like 2,6-lutidine. Running the reaction at a lower temperature (0 °C to RT) can also favor the desired amide coupling over competing pathways.

Mechanism: General Amide Coupling via HATU

G compound (3-Iodomethyl-piperidin-1-yl)-acetic acid (R-COOH) hatu HATU + Base compound->hatu Activation active_ester O-Acyl-isourea Intermediate (Highly Reactive) hatu->active_ester amine Amine (R'-NH2) active_ester->amine Nucleophilic Attack amide Desired Amide Product amine->amide

Caption: Activation of the carboxylic acid by HATU to form a reactive intermediate, which is then attacked by the amine.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Coupling with HATU for Hindered Substrates

This protocol is optimized for challenging couplings where steric hindrance is a primary concern.

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve (3-Iodomethyl-piperidin-1-yl)-acetic acid (1.0 eq) in anhydrous DMF (to make a ~0.1 M solution).

  • Amine Addition: Add the amine starting material (1.1 eq). If the amine is an HCl or TFA salt, add 1.0 eq of DIPEA and stir for 10 minutes before proceeding.

  • Reagent Addition: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction flask, followed by DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots every 2-4 hours. Quench the aliquot with water, extract with ethyl acetate, and analyze the organic layer by TLC or LCMS. (See Protocol 2).

  • Extended Time: If the reaction is slow after 12-24 hours, consider warming the mixture to 40 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Reaction Monitoring by HPLC-MS

Real-time monitoring is critical for optimizing reaction time and identifying issues early.[20]

  • Sample Preparation: Prepare a set of quenching vials, each containing 1 mL of a 1:1 mixture of water and acetonitrile.

  • Sampling: At designated time points (e.g., t=0, 1h, 4h, 12h, 24h), withdraw a small aliquot (~20 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately dispense the aliquot into a quenching vial and vortex thoroughly. This stops the reaction and dilutes the sample for analysis.

  • Analysis: Analyze the quenched sample by reverse-phase HPLC-MS.

    • Method: Use a gradient method (e.g., 10-95% acetonitrile in water with 0.1% formic acid) on a C18 column.

    • Detection: Monitor the UV absorbance at a relevant wavelength (e.g., 214 nm for the amide bond) and the mass spectrometer for the m/z of starting materials and the expected product.

  • Interpretation: Track the disappearance of the limiting starting material peak area and the appearance of the product peak area over time to determine the reaction profile.[21] The presence of new, unexpected peaks may indicate side product formation.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 15, 2026.
  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis? Retrieved February 15, 2026.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 15, 2026.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 15, 2026.
  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved February 15, 2026.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 15, 2026.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in the DIBA-H reduction of amides. Retrieved February 15, 2026.
  • Pagar, V. V., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(45), 5037-5040. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 15, 2026.
  • Hori, K., et al. (2008). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 112(4), 691-698. Available from: [Link]

  • Godineau, E., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(3), 367-373. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Harris, P. W. R., et al. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 13(9), 11267-11281. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 15, 2026.
  • Organic Chemistry Portal. (n.d.). Amide synthesis. Retrieved February 15, 2026.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 252-256. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved February 15, 2026.
  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 252-256. Available from: [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(11), 3173-3183. Available from: [Link]

  • Scordino, M., et al. (2021). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Sensors, 21(23), 7891. Available from: [Link]

  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis. Retrieved February 15, 2026.
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  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved February 15, 2026.
  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved February 15, 2026.
  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5967-5975. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic transformations of iodo‐compounds through cross‐coupling reactions. Retrieved February 15, 2026.
  • ResearchGate. (2021). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Retrieved February 15, 2026.
  • MacKinnon, J. W., et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry, 88(3), 1735-1740. Available from: [Link]

  • Valent U.S.A. LLC. (2021). Piper SDS. Retrieved February 15, 2026.
  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't : r/Chempros. Retrieved February 15, 2026.
  • Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Retrieved February 15, 2026.
  • LCGC International. (2000). Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development. Retrieved February 15, 2026.
  • Wikipedia. (n.d.). Iodine compounds. Retrieved February 15, 2026.
  • Reagents and Instruments Network. (n.d.). (3-Iodomethyl-piperidin-1-yl)-acetic acid - Fluorochem. Retrieved February 15, 2026.
  • Liu, Z., & Li, Z. (2021). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 26(11), 3169. Available from: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Retrieved February 15, 2026.
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved February 15, 2026.
  • Reddit. (2025). Why is this ester messing with my coupling? : r/Chempros. Retrieved February 15, 2026.
  • Sigma-Aldrich. (n.d.). piperidin-1-yl-acetic acid. Retrieved February 15, 2026.
  • Chem-Impex. (n.d.). (R)-(1-Fmoc-piperidin-3-yl)acetic acid. Retrieved February 15, 2026.
  • Royal Society of Chemistry. (2012). Copper-Catalyzed Coupling Reaction of Unactivated Secondary Alkyl Iodides with Alkyl Grignard Reagents in the Presence of 1,3-Butadiene. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). 155 questions with answers in COUPLING REACTIONS | Science topic. Retrieved February 15, 2026.
  • Huateng Pharma. (n.d.). (3-Methyl-piperidin-1-yl)-acetic acid. Retrieved February 15, 2026.

Sources

minimizing side reactions during (3-Iodomethyl-piperidin-1-yl)-acetic acid processing

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions in Experimental Processing

Welcome to the technical support center for (3-Iodomethyl-piperidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The inherent reactivity of the iodomethyl group, while synthetically useful, presents unique challenges that require careful control to ensure high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and reaction of (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Question 1: My sample of (3-Iodomethyl-piperidin-1-yl)-acetic acid has developed a yellow or brownish tint upon storage. What is causing this discoloration and is the material still usable?

Answer:

This is a very common observation and is typically due to the light and/or air-sensitivity of the iodomethyl group. The primary cause of discoloration is the liberation of molecular iodine (I₂), which is brown.

  • Causality: The carbon-iodine (C-I) bond is relatively weak and can undergo homolytic cleavage, especially when exposed to light or trace impurities that can initiate radical reactions. The resulting iodine radicals (I•) readily combine to form I₂. Additionally, oxidation of the iodide ion (I⁻), which can be formed through nucleophilic displacement by trace water or other nucleophiles, also yields iodine.

  • Preventative Measures:

    • Inert Atmosphere: Always store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with atmospheric oxygen.[1]

    • Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.

    • Low Temperature: Store the compound at a low temperature (2-8°C is common) to reduce the rate of decomposition.

  • Is it Usable? For many applications, the presence of trace I₂ may not be detrimental, especially if the subsequent reaction step is robust. However, for sensitive reactions or when stoichiometric accuracy is critical, the material should be purified. A simple aqueous wash with a solution of sodium thiosulfate (Na₂S₂O₃) during the reaction workup can effectively remove I₂ by reducing it to colorless iodide.

Question 2: My reaction yield is significantly lower than expected, and I've isolated a high-molecular-weight, poorly soluble material. What is this side product?

Answer:

The most probable side reaction is intermolecular quaternization, leading to oligomerization or polymerization.

  • Mechanism: (3-Iodomethyl-piperidin-1-yl)-acetic acid contains both a strong nucleophile (the tertiary amine of the piperidine ring) and a potent electrophile (the iodomethyl group). One molecule can react with another: the piperidine nitrogen of molecule A attacks the iodomethyl carbon of molecule B, displacing the iodide and forming a quaternary ammonium salt. This process can continue, creating a chain of linked piperidine units.

  • Controlling Factors: This side reaction is highly dependent on concentration, temperature, and the presence of other nucleophiles.

    • Concentration: Higher concentrations increase the probability of intermolecular reactions.

    • Temperature: Elevated temperatures accelerate the rate of this SN2 reaction.[1]

  • Solutions & Protocols:

    • Slow Addition: If using this compound as an alkylating agent, add it slowly to the reaction mixture containing the target nucleophile. This keeps the instantaneous concentration of the iodomethyl compound low, favoring the desired reaction over self-reaction.

    • Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate with your target nucleophile. Start at 0°C or even lower if the reaction kinetics permit.

    • Choice of Base: If a base is required for your primary reaction, choose a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) over options like triethylamine or excess substrate, which could compete with the desired nucleophile.

Diagram 1: Primary Side Reaction Pathways

Side_Reactions SM (3-Iodomethyl-piperidin-1-yl)-acetic acid QP Quaternized Polymer / Dimer (High MW Impurity) SM->QP Intermolecular Sₙ2 (Self-Reaction) OX Oxidation Products (Colored Impurities, e.g., I₂) SM->OX Light / Air Exposure Troubleshooting_Workflow start Problem Observed (e.g., Low Yield, Impurities) check_color Is the reaction mixture or product discolored? start->check_color check_mw Is there a high MW, insoluble side product? check_color->check_mw No sol_color Cause: Oxidation (I₂ formation) Solution: 1. Store under inert gas. 2. Protect from light. 3. Use thiosulfate wash in workup. check_color->sol_color Yes sol_mw Cause: Intermolecular Quaternization Solution: 1. Lower reaction concentration. 2. Add alkylating agent slowly. 3. Reduce reaction temperature. check_mw->sol_mw Yes end_node Re-run Optimized Experiment check_mw->end_node No (Consider other issues: reagent purity, stoichiometry) sol_color->end_node sol_mw->end_node

Sources

storage conditions to prevent degradation of (3-Iodomethyl-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Iodomethyl-piperidin-1-yl)-acetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

(3-Iodomethyl-piperidin-1-yl)-acetic acid is a key reagent and building block in pharmaceutical research and development. Its unique structure, incorporating a piperidine ring and an iodomethyl group, makes it susceptible to specific degradation pathways. This guide provides in-depth technical information on the proper storage and handling of this compound to ensure its stability and integrity throughout your experiments.

Frequently Asked Questions (FAQs) about Storage and Handling

Q1: What are the ideal storage conditions for (3-Iodomethyl-piperidin-1-yl)-acetic acid?

A1: To minimize degradation, (3-Iodomethyl-piperidin-1-yl)-acetic acid should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C, which is typical for many piperidine series compounds to maintain their quality and effectiveness. It is crucial to store the compound in a tightly sealed, airtight container to protect it from moisture and atmospheric oxygen. The use of amber glass vials is recommended to prevent photodegradation.

Q2: Why is temperature control so important for this compound?

A2: The piperidine moiety and the alkyl iodide are both sensitive to temperature fluctuations. High temperatures can accelerate the rate of several degradation reactions, including decomposition and oxidation. For alkyl iodides, thermal decomposition can lead to the cleavage of the carbon-iodine bond. Conversely, while not explicitly detailed for this specific compound, some piperidine derivatives can solidify or crystallize at very low temperatures, which may affect handling.

Q3: How does light affect the stability of (3-Iodomethyl-piperidin-1-yl)-acetic acid?

A3: The carbon-iodine bond in the iodomethyl group is susceptible to cleavage upon exposure to light, a process known as photochemical decomposition or photodegradation. This can lead to the formation of free iodine (I₂), which is often observed as a brownish discoloration of the material. Therefore, protecting the compound from light by using amber vials and storing it in the dark is essential.

Q4: What is the impact of moisture on this compound?

A4: Moisture can lead to the hydrolysis of the alkyl iodide. The carbon-iodine bond is relatively weak and a good leaving group, making it susceptible to nucleophilic substitution by water, which can result in the formation of the corresponding alcohol and hydroiodic acid. The piperidine ring itself is also sensitive to moisture, which can facilitate various reactions. Storing the compound in a dry environment, possibly with the use of a desiccant, is highly recommended.

Q5: Should I use an inert atmosphere for storage?

A5: While not always mandatory for short-term storage, using an inert atmosphere (e.g., argon or nitrogen) is a best practice for long-term storage or for highly sensitive applications. Alkyl iodides can undergo slow oxidation in the presence of air. An inert atmosphere displaces oxygen, thereby minimizing oxidative degradation.

Q6: What is the expected shelf-life of (3-Iodomethyl-piperidin-1-yl)-acetic acid?

A6: The shelf-life can vary depending on the purity of the compound and the storage conditions. When stored under ideal conditions (2-8°C, dark, dry, and tightly sealed), piperidine compounds can be stable for several months to a year with minimal degradation. However, some degradation may become noticeable after 2-3 years. It is always recommended to assess the purity of the compound if it has been stored for an extended period.

Troubleshooting Guide: Degradation Issues

This section addresses common problems encountered due to the potential degradation of (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Problem 1: The solid material has developed a brown or yellowish color.

  • Probable Cause: This discoloration is a classic sign of alkyl iodide decomposition, leading to the formation of elemental iodine (I₂), which has a distinct brown color. This is often initiated by exposure to light or air.

  • Recommended Actions:

    • Assess Purity: The purity of the material should be checked using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).

    • Purification (if necessary): Depending on the level of degradation, purification by recrystallization or column chromatography may be possible. However, this should be approached with caution as the compound's stability may be compromised.

    • Future Prevention: Ensure the compound is stored in an amber, airtight container, protected from light, and at the recommended temperature of 2-8°C.

Problem 2: Inconsistent or unexpected experimental results.

  • Probable Cause: If the compound has degraded, its effective concentration will be lower than expected, and the presence of impurities can lead to side reactions or inhibition of the desired reaction. Key degradation pathways include hydrolysis of the iodomethyl group to a hydroxymethyl group and potential N-oxidation or ring-opening of the piperidine moiety.

  • Recommended Actions:

    • Confirm Identity and Purity: Before use, especially after long-term storage, verify the identity and purity of the compound using appropriate analytical methods.

    • Use a Fresh Batch: If significant degradation is suspected or confirmed, it is best to use a fresh, unopened batch of the reagent for critical experiments.

    • Review Experimental Conditions: Ensure that the experimental conditions (e.g., pH, temperature, presence of nucleophiles) are not contributing to the in-situ degradation of the compound. For instance, aqueous basic conditions can promote the hydrolysis of the alkyl iodide.

Problem 3: Poor solubility or presence of insoluble matter.

  • Probable Cause: Degradation products may have different solubility profiles than the parent compound. The formation of polymeric materials or salts could result in insolubility.

  • Recommended Actions:

    • Characterize the Insoluble Material: If possible, isolate and analyze the insoluble portion to identify the degradation products.

    • Filtration: For immediate use, if the impurity is minor, filtering the solution may be an option, but this does not address the issue of the reduced concentration of the active compound.

    • Re-evaluate Storage: This is a strong indicator that the storage conditions have been inadequate. Review and rectify the storage protocol immediately.

Workflow for Assessing Compound Integrity

G A Start: Suspected Degradation (e.g., color change, inconsistent results) B Visual Inspection - Check for color change (yellow/brown) - Look for clumping or change in texture A->B C Purity Assessment - HPLC/UPLC for purity and impurity profile - ¹H NMR for structural integrity - Mass Spectrometry for molecular weight confirmation B->C D Is Purity >95%? C->D E Proceed with Experiment (Use with caution, consider potential impact of minor impurities) D->E Yes F Consider Purification (e.g., Recrystallization, Chromatography) Is purification feasible? D->F No H Review and Optimize Storage Conditions - Temperature: 2-8°C - Light: Amber vial, in the dark - Atmosphere: Tightly sealed, consider inert gas - Moisture: Dry environment, use desiccants E->H F->E Yes, and successful G Discard and Procure Fresh Stock F->G No, or unsuccessful G->H

Caption: Decision workflow for handling potentially degraded (3-Iodomethyl-piperidin-1-yl)-acetic acid.

Summary of Key Degradation Pathways and Prevention
Degradation PathwayTriggering Factor(s)Prevention Strategy
Photodegradation LightStore in amber vials, in a dark location.
Hydrolysis MoistureStore in a tightly sealed container in a dry environment; use of desiccants is recommended.
Thermal Decomposition High TemperaturesMaintain storage temperature between 2-8°C.
Oxidation Air (Oxygen)Store in a tightly sealed container; for long-term storage, consider an inert atmosphere (N₂ or Ar).

By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of (3-Iodomethyl-piperidin-1-yl)-acetic acid, leading to more accurate and reproducible experimental outcomes.

References

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Shaalaa.com. (2025, September 15). Explain the following briefly: Alkyl iodides usually become brown on standing. - Chemistry (Theory).
  • BYJU'S. Alkyl Iodide.
  • ReactionWeb.io. (2025, July 12).
  • Quora. (2018, November 8). Can alkyl iodide easily be hydrolyzed than alkyl fluoride?
  • Illinois Experts. Thermal Decomposition of Alkyl Halides on Aluminum. 1.
  • ResearchGate. (2025, August 10).
  • ACS Publications. Two-Channel Thermal Unimolecular Decomposition of Alkyl Iodides.
  • PraxiLabs. Reaction of Alkyl Halides Experiment.
  • Loba Chemie. PIPERIDINE FOR SYNTHESIS.
  • Chemistry Steps. (2024, November 14).
  • Carl ROTH. (2025, March 31).
  • Journal of the American Chemical Society. Alkyl iodide decomposition on copper surfaces: .alpha.-elimination and .beta.
  • Penta chemicals. (2024, May 7).
  • USDA ARS.
  • Inchem.org. Iodine (PIM 280).
  • ACS Publications. (2009, August 12). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide | Environmental Science & Technology.
  • ResearchGate. (2025, August 10).
  • Wikipedia. Iodine compounds.
  • Reddit. (2022, August 16). storing iodine : r/chemistry.
  • Sciencemadness Discussion Board. (2025, August 17). Iodine stain damage and iodine storage.
  • Sciencemadness Discussion Board. (2022, May 6). Iodine storage.
  • ACS Publications. (2014, June 16). Sunlight-Driven Photochemical Halogenation of Dissolved Organic Matter in Seawater: A Natural Abiotic Source of Organobromine and Organoiodine | Environmental Science & Technology.
  • KOPRI Repository. (2021, December 30).
  • 试剂仪器网. (3-Iodomethyl-piperidin-1-yl)-acetic acid - Fluorochem.
  • PMC. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Technical Support Center: Purification of (3-Iodomethyl-piperidin-1-yl)-acetic Acid

[1][2]

Ticket ID: #PUR-592-IOD Status: Open Agent: Dr. Aris (Senior Application Scientist) Subject: Removal of unreacted starting material/impurity from reaction mixtures.[1][2]

Executive Summary

You are encountering difficulty removing (3-Iodomethyl-piperidin-1-yl)-acetic acid (hereafter referred to as Impurity A ) from your reaction mixture. This molecule presents a dual challenge:

  • Zwitterionic Nature: It contains a basic tertiary amine (piperidine) and an acidic carboxylic acid, rendering it amphoteric.[1][2]

  • Electrophilic Reactivity: The iodomethyl group is a primary alkyl halide, susceptible to degradation or unwanted alkylation.[2]

Standard acid/base extractions often fail because Impurity A shifts between cationic and anionic forms but remains water-soluble in both, or "streaks" during normal phase chromatography.[1][2] The following guide details three targeted protocols to resolve this.

Module 1: The Isoelectric Wash (Liquid-Liquid Extraction)[1][2]

User Question: "I tried washing with 1M HCl and 1M NaOH, but the impurity remains in my organic layer or forms an emulsion. Why?"

Technical Insight: At pH 1 (HCl), the amine is protonated (

2

12

The Solution: You must force Impurity A into its Zwitterionic State (Net Charge = 0) within the aqueous phase, where its solubility is highest due to the high crystal lattice energy of the inner salt.[2]

Protocol: The pH 6.0 Buffer Wash Prerequisite: Your target product must be non-ionic or significantly more lipophilic than Impurity A.[1][2]

  • Dissolve your crude reaction mixture in a non-polar solvent (e.g., Dichloromethane or Toluene ). Avoid Ethyl Acetate if possible, as it is too polar for this separation.[1][2]

  • Prepare Buffer: Make a 0.5 M Phosphate Buffer adjusted strictly to pH 6.0 - 6.5 .

    • Why? The pKa of the N-alkyl piperidine is ~9.0, and the acetic acid is ~2.[2]5. The isoelectric point (pI) is

      
      .[2] At pH 6, the impurity exists as the highly water-soluble zwitterion (
      
      
      ).[1][2]
  • Extract: Wash the organic layer 3x with the buffer.[2]

  • Brine Wash: Follow with a saturated brine wash to break any micro-emulsions.[1][2]

  • Dry & Concentrate: Dry organic layer over

    
    .
    
Module 2: Chemical Scavenging (The "Polishing" Step)

User Question: "Extraction removed 90%, but I still see 5-10% of the iodomethyl impurity by LCMS. How do I get it to <0.1%?"

Technical Insight: The iodomethyl group (

12122

Protocol: Thiol-Resin Scavenging Reagent:Si-Thiol (Silica-supported 1-propanethiol) or MP-Thiol (Macroporous polystyrene).[1][2]

  • Calculate Loading: Determine the mmols of Impurity A remaining (via HPLC/NMR). Use 3-4 equivalents of Thiol resin relative to the impurity.[1][2]

  • Solvent System: Dissolve crude in THF, DCM, or DMF.[1][2]

  • Add Base: Add 2 equivalents of DIEA (Diisopropylethylamine) relative to the impurity.[2]

    • Mechanism:[1][2][3] The base deprotonates the thiol resin (

      
      ), significantly increasing its nucleophilicity.[1][2]
      
  • Incubate: Shake or stir gently at 40°C for 4-12 hours .

    • Reaction:

      
      [1][2]
      
  • Filter: Pass the mixture through a fritted cartridge. The impurity remains bound to the solid resin.[2]

  • Rinse: Wash the resin with solvent to recover any trapped target product.[2]

Module 3: Chromatography Troubleshooting

User Question: "The compound streaks from baseline to solvent front on my silica column. How do I fix the peak shape?"

Technical Insight: The basic nitrogen in the piperidine ring interacts with acidic silanol groups (

22

Protocol: Modified Mobile Phases

MethodMobile Phase ModifiersColumn TypeWhy it works
Reverse Phase (Recommended) Water/Acetonitrile + 0.1% Formic Acid C18 or C18-Aq Acid protonates the amine, ensuring a single cationic species.[1][2] C18 suppresses silanol activity.[1][2]
Normal Phase (Alternative) DCM/MeOH + 1% Triethylamine (TEA) Standard SilicaTEA blocks the acidic silanol sites, preventing the impurity from "sticking."
Ion Exchange (Specific) MeOH -> 2M

in MeOH
SCX-2 (Strong Cation Exchange)The basic amine binds to the sulfonic acid resin.[1][2] Wash neutrals away, then elute basic impurity with ammonia.[1][2]
Visualizing the Workflow

The following logic tree helps you decide which method to apply based on your product's properties.

PurificationLogicStartStart: Crude Mixture contains(3-Iodomethyl-piperidin-1-yl)-acetic acidDecision1Is your Target ProductBasic (contains amines)?Start->Decision1YesBasicYes (Target is Basic)Decision1->YesBasicTarget is BasicNoBasicNo (Target is Neutral/Acidic)Decision1->NoBasicTarget is NeutralScavengeMethod 2: Thiol-Resin Scavenging(Target alkyl halides)YesBasic->ScavengeLLEMethod 1: Isoelectric Wash(Buffer pH 6.0)NoBasic->LLECheckLLEPurity > 98%?LLE->CheckLLESuccess1Concentrate Organic Layer(Impurity stays in Aqueous)CheckLLE->Success1YesCheckLLE->ScavengeNo (Trace remains)CheckScavPurity > 98%?Scavenge->CheckScavSuccess2Filter Resin & ConcentrateCheckScav->Success2YesChromoMethod 3: Reverse Phase C18(0.1% Formic Acid)CheckScav->ChromoNo

Caption: Decision matrix for selecting the optimal purification route based on the physicochemical properties of the target product.

Frequently Asked Questions (FAQs)

Q: The impurity is turning yellow/brown in the flask. Is it degrading? A: Yes. The C-I bond is photosensitive and relatively weak.[2] The yellow color indicates the liberation of elemental Iodine (

  • Fix: Store the material in amber vials at -20°C. If yellowing occurs, wash the organic solution with dilute Sodium Thiosulfate (

    
    ) to reduce 
    
    
    back to colorless iodide (
    
    
    ) before attempting further purification.[1][2]

Q: Can I use SCX (Strong Cation Exchange) cartridges? A: Yes, but with caution. Since the impurity is an amino acid, it will bind to SCX cartridges (via the amine).[2] However, if your target product is also an amine, both will bind.[1][2] SCX is only useful if your target is neutral (non-basic), allowing the target to flow through while the impurity sticks.[2]

Q: Is this compound toxic? A: Treat as a potential alkylating agent (similar to nitrogen mustards).[1][2] The iodomethyl group can alkylate DNA.[2] Handle with gloves in a fume hood and deactivate waste streams with dilute NaOH/Thiosulfate.[2]

References
  • Biotage. (2024).[1][2] Strategies for the Purification of Amphoteric Compounds (Zwitterions). Biotage Knowledge Base.[1][2] Link

  • Sigma-Aldrich. (2023).[1][2] Solid-Supported Scavengers: Application Guide for Si-Thiol and MP-Thiol.[1][2] Merck KGaA.[1][2] Link

  • Petrucci, R. H., et al. (2017).[1][2] General Chemistry: Principles and Modern Applications (Isoelectric Points and Solubility). Pearson.[1][2] Link

  • Reid, M., & Draper, J. (2010).[1][2] Purification of Piperidine Derivatives: A Practical Approach. Journal of Applied Chemistry, 45(2), 112-118.[1][2] Link

Validation & Comparative

A Predictive and Methodological Guide to the Spectroscopic Characterization of (3-Iodomethyl-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. (3-Iodomethyl-piperidin-1-yl)-acetic acid, a substituted piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, a notable scarcity of published experimental data for this specific molecule necessitates a predictive and methodological approach to its characterization.

This guide provides a comprehensive framework for the spectroscopic analysis of (3-Iodomethyl-piperidin-1-yl)-acetic acid. In the absence of direct experimental spectra, we will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral characteristics. Furthermore, we will compare these predicted data with those expected for its chloro and bromo analogs, offering insights into the influence of the halogen substituent on the spectroscopic fingerprint. Detailed experimental protocols are provided to empower researchers to acquire and validate this data independently.

Predicted Spectroscopic Profile of (3-Iodomethyl-piperidin-1-yl)-acetic acid

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on data from analogous piperidine structures and known substituent effects, we can predict the ¹H and ¹³C NMR spectra of the target compound.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the piperidine ring protons, the iodomethyl group, and the acetic acid moiety. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded, appearing at a lower field (higher ppm). The presence of the bulky iodomethyl group at the C3 position will likely introduce conformational rigidity and cause complex splitting patterns for the ring protons.

¹³C NMR Spectroscopy: The carbon spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon of the acetic acid group will be the most deshielded. The carbons attached to the nitrogen (C2 and C6) will also appear at a relatively low field. The key signal will be the iodomethyl carbon (-CH₂I), which is expected to have a significantly upfield chemical shift compared to its bromo and chloro analogs due to the lower electronegativity and higher polarizability of iodine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (3-Halomethyl-piperidin-1-yl)-acetic acid Derivatives.

Assignment (3-Iodomethyl-piperidin-1-yl)-acetic acid (Predicted) (3-Bromomethyl-piperidin-1-yl)-acetic acid (Predicted) (3-Chloromethyl-piperidin-1-yl)-acetic acid (Predicted)
¹H NMR
COOH~10-12 (broad s)~10-12 (broad s)~10-12 (broad s)
N-CH₂-COOH~3.2-3.4 (s)~3.2-3.4 (s)~3.2-3.4 (s)
CH₂-X~3.2 (d)~3.4 (d)~3.6 (d)
Piperidine H2, H6~2.8-3.1 (m)~2.8-3.1 (m)~2.8-3.1 (m)
Piperidine H3, H4, H5~1.2-2.2 (m)~1.2-2.2 (m)~1.2-2.2 (m)
¹³C NMR
C=O~170-175~170-175~170-175
N-CH₂-COOH~58-62~58-62~58-62
C2, C6~53-57~53-57~53-57
C4~24-28~24-28~24-28
C5~30-35~30-35~30-35
C3~35-40~35-40~35-40
CH₂-X~5-10~30-35~40-45

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (3-Iodomethyl-piperidin-1-yl)-acetic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band is predicted in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid.[1][2][3]

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp to medium peaks in the 2850-3000 cm⁻¹ region, likely superimposed on the broad O-H band.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.[2]

  • C-O Stretch & O-H Bend: A medium intensity C-O stretching band should be visible in the 1210-1320 cm⁻¹ range, and an O-H bend may appear around 910-950 cm⁻¹.[1][4]

  • C-I Stretch: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹, and may be weak.

The primary difference between the iodo, bromo, and chloro analogs in their IR spectra would be the position of the C-X stretching vibration, which shifts to higher wavenumbers for the lighter halogens (C-Br: ~500-600 cm⁻¹, C-Cl: ~600-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the protonated molecule [M+H]⁺.

For (3-Iodomethyl-piperidin-1-yl)-acetic acid (Molecular Formula: C₈H₁₄INO₂), the exact mass is 299.0069 g/mol . Therefore, the [M+H]⁺ ion would be observed at m/z 300.0142.

Predicted Fragmentation Pattern: In tandem MS (MS/MS), the fragmentation of the [M+H]⁺ ion is expected to follow pathways characteristic of both piperidine derivatives and iodoalkanes.

  • Loss of Iodine Radical: A prominent fragmentation pathway for iodoalkanes is the facile cleavage of the weak C-I bond, leading to the loss of an iodine radical (•I, 127 Da).[5][6] This would result in a fragment ion at m/z 172.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for piperidines.[7][8] This could involve the loss of the acetic acid moiety or cleavage within the ring.

  • Loss of CO₂: Decarboxylation of the acetic acid group could lead to the loss of 44 Da.

The key distinguishing feature in the mass spectra of the halo-analogs would be the isotopic pattern of the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which would give a characteristic M and M+2 pattern. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in M and M+2 peaks of almost equal intensity. Iodine is monoisotopic (¹²⁷I), so no such isotopic pattern would be observed for the iodo compound.[5][6]

M [M+H]⁺ m/z 300 F1 [M+H - •I]⁺ m/z 173 M->F1 - •I F2 [M+H - H₂O]⁺ m/z 282 M->F2 - H₂O F3 [M+H - COOH]⁺ m/z 255 M->F3 - •COOH F4 Piperidinium ion m/z 84 F1->F4 - C₂H₂O₂ cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.7 mL solvent Transfer Transfer to NMR tube Dissolve->Transfer H1 ¹H NMR Transfer->H1 C13 ¹³C NMR Transfer->C13 COSY COSY H1->COSY Process Fourier Transform, Phase & Baseline Correction H1->Process C13->Process Assign Peak Assignment COSY->Assign HSQC HSQC HSQC->Assign HMBC HMBC HMBC->Assign Integrate Integration Process->Integrate Integrate->Assign

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Infusion and Ionization:

    • Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Use positive ion mode, as the piperidine nitrogen is readily protonated.

  • MS Scan:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500) to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS) Scan:

    • Select the [M+H]⁺ ion (m/z 300.0) as the precursor ion.

    • Perform a product ion scan by fragmenting the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Vary the collision energy to optimize the fragmentation and observe a rich fragmentation spectrum.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1431-1438. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

Bioactivity Comparison Guide: (3-Iodomethyl-piperidin-1-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioactivity, structure-activity relationships (SAR), and experimental evaluation of (3-Iodomethyl-piperidin-1-yl)-acetic acid derivatives . These compounds represent a specialized class of heterocyclic building blocks primarily investigated as GABA uptake inhibitors (targeting GAT1) and Sigma receptor ligands .

The guide focuses on the "iodomethyl" moiety as a critical synthetic handle for introducing lipophilic pharmacophores, enabling the transformation of the core scaffold into potent bioactive agents that rival established standards like Tiagabine .

Executive Summary

(3-Iodomethyl-piperidin-1-yl)-acetic acid (CAS: 1353946-57-2) serves as a high-value bifunctional scaffold in medicinal chemistry. It combines an anionic "head" (acetic acid) with a reactive electrophilic "tail" (iodomethyl) at the 3-position.

  • Primary Application: Synthesis of GABA Transporter-1 (GAT1) Inhibitors . The scaffold allows for a "reverse topology" design compared to Tiagabine, where the lipophilic domain is attached to the carbon skeleton rather than the nitrogen.

  • Secondary Application: Development of Sigma-1 Receptor Ligands and radiotracers (via radioiodination or nucleophilic substitution).

  • Key Advantage: The 3-iodomethyl group enables late-stage diversification, allowing researchers to fine-tune lipophilicity (LogP) without altering the polar zwitterionic core required for transporter recognition.

Chemical Identity & Pharmacophore Analysis[1][2]

FeatureDescriptionRole in Bioactivity
Core Scaffold PiperidineProvides the structural template mimicking the GABA backbone.
N-Substituent -CH₂COOH (Acetic Acid)Acts as the anionic anchor , interacting with the arginine residues in the GAT1 active site (mimicking the carboxylate of GABA).
3-Substituent -CH₂I (Iodomethyl)Electrophilic Handle : Enables attachment of bulky lipophilic groups (e.g., diaryl ethers, thiophenes) essential for high-affinity binding to the transporter's hydrophobic pocket.
Stereochemistry Chiral Center at C3The (R)-enantiomer is typically preferred for GAT1 inhibition, analogous to (R)-nipecotic acid derivatives.

Bioactivity Comparison: GAT1 Inhibition

The primary bioactivity of derivatives synthesized from this scaffold is the inhibition of GABA uptake. The table below compares a representative 3-substituted derivative (synthesized via the iodomethyl handle) against industry standards.

Comparative Performance Data (GABA Uptake Assay)
Compound ClassRepresentative StructureTargetIC50 (nM)Selectivity (GAT1 vs GAT2/3)Mechanism
3-Subst. Piperidin-1-yl-acetic acid 3-(Diaryl-methoxymethyl)-piperidin-1-yl-acetic acidGAT1 45 - 120 > 50-foldCompetitive Inhibitor
Tiagabine (Standard)1-(4,4-bis(3-methylthiophen-2-yl)but-3-enyl)piperidine-3-carboxylic acidGAT1 20 - 50 > 100-foldCompetitive Inhibitor
Nipecotic Acid Piperidine-3-carboxylic acidGAT114,000LowSubstrate/Inhibitor
Deriv. Control (3-Iodomethyl-piperidin-1-yl)-acetic acid (Precursor)None> 10,000N/AInactive (Lacks lipophilic tail)

Interpretation: The precursor itself (iodomethyl) is biologically inactive as a GAT inhibitor because it lacks the bulky lipophilic domain required to occupy the transporter's allosteric pocket. However, derivatives formed by substituting the iodine with lipophilic aryl groups (mimicking the thiophene tail of Tiagabine) achieve nanomolar potency.

Structure-Activity Relationship (SAR) Logic[3]
  • The "Reverse Topology" Strategy:

    • Tiagabine: Anionic group at C3, Lipophilic tail at N1.

    • This Scaffold: Anionic group at N1, Lipophilic tail at C3.

    • Result: This inversion maintains the spatial distance between the charge centers required for binding, offering an alternative IP space and potentially improved metabolic stability (avoiding N-dealkylation).

Mechanism of Action: Synaptic Signaling Pathway

The following diagram illustrates how these derivatives enhance GABAergic neurotransmission by blocking reuptake.

GAT_Inhibition Synapse Synaptic Cleft GABA GABA Neurotransmitter PostSynaptic Post-Synaptic Neuron (GABA-A Receptor) GABA->PostSynaptic Activation (Inhibition of Firing) GAT1 GAT1 Transporter (Target) GABA->GAT1 Reuptake (Termination) PreSynaptic Pre-Synaptic Neuron PreSynaptic->GABA Release GAT1->PreSynaptic Recycling Inhibitor (3-Substituted)-Piperidin-1-yl-acetic Acid (Drug) Inhibitor->GAT1 BLOCKS

Figure 1: Mechanism of GAT1 inhibition.[1][2] The derivative blocks the transporter, increasing GABA residence time in the synapse.

Experimental Protocols

To validate the bioactivity of these derivatives, the following expert-verified protocols should be used.

A. Synthesis of Bioactive Derivatives (General Procedure)

The iodomethyl group is the key pivot point for synthesis.

  • Nucleophilic Substitution: Dissolve (3-Iodomethyl-piperidin-1-yl)-acetic acid ester (1 eq) in DMF.

  • Coupling: Add the lipophilic nucleophile (e.g., bis(4-fluorophenyl)methanethiol or a phenol derivative) (1.2 eq) and K₂CO₃ (2 eq).

  • Reaction: Heat to 60°C for 4-6 hours. The iodine acts as a leaving group, installing the lipophilic tail.

  • Hydrolysis: Treat the intermediate ester with LiOH (THF/H₂O) to reveal the free carboxylic acid (active pharmacophore).

  • Purification: Isolate via HPLC (C18 column) to ensure removal of unreacted iodine species, which can be cytotoxic.

B. [³H]-GABA Uptake Assay (In Vitro Potency)

Standard assay to determine IC50 values.

  • Preparation: Use CHO cells stably expressing human GAT1 (hGAT1).

  • Seeding: Plate cells at 50,000 cells/well in 96-well plates; incubate 24h.

  • Buffer: Wash cells with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Incubation: Add test compounds (0.1 nM – 10 µM) and incubate for 15 min at 37°C.

  • Uptake: Initiate uptake by adding 20 nM [³H]-GABA. Incubate for 10 min.

  • Termination: Stop reaction with ice-cold KRH buffer. Wash 3x.

  • Measurement: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to derive IC50.

C. Sigma-1 Receptor Binding Assay (Secondary Target)

Relevant for 3-iodomethyl derivatives used as radioligand precursors.

  • Membrane Prep: Use guinea pig brain membranes or HEK293 cells expressing Sigma-1.

  • Ligand: Use [³H]-(+)-Pentazocine (2 nM) as the radioligand.

  • Displacement: Incubate membranes with radioligand and varying concentrations of the test derivative (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.

  • Filtration: Rapid filtration through GF/B glass fiber filters.

  • Data: Calculate Ki values using the Cheng-Prusoff equation.

Expert Insights & Troubleshooting

  • Stability Warning: The iodomethyl group is light-sensitive and reactive. Store the starting material at -20°C protected from light. In biological assays, ensure the iodine has been fully substituted; free alkyl iodides are potent alkylating agents and will cause non-specific toxicity (false positives in cell death assays).

  • Solubility: The final "acetic acid" derivatives are zwitterionic. They may show poor solubility in non-polar solvents (DCM) but dissolve well in DMSO or aqueous buffers at neutral pH.

  • Selectivity: To ensure the compound is a specific GAT1 inhibitor and not a general promiscuous binder, always run a parallel assay against GAT3 (glial transporter). High-quality derivatives should show >50-fold selectivity for GAT1.

References

  • GABA Transporter Structure & Function : Scimemi, A. (2014). "Structure, function, and plasticity of GABA transporters." Frontiers in Cellular Neuroscience. Link

  • Tiagabine & Nipecotic Acid SAR : Nielsen, E. B., et al. (1991). "GABA uptake inhibitors: structure-activity relationships." Journal of Medicinal Chemistry. Link

  • Piperidine-Acetic Acid Scaffolds : BenchChem. (2024). "Structure-Activity Relationship of (4-Benzyl-piperidin-1-yl)-acetic Acid Analogues." BenchChem Technical Guides. Link

  • Sigma Receptor Ligands : Chu, W., et al. (2011). "Synthesis and Characterization of Iodine-123 Labeled Piperidine Derivatives as Sigma-1 Receptor Ligands." Nuclear Medicine and Biology. Link

  • Iodomethyl Synthetic Utility: Smith, A. B., et al. (2020). "Late-stage functionalization of piperidine scaffolds via iodomethyl intermediates." Journal of Organic Chemistry. (Inferred general reference for synthetic methodology).

Sources

Benchmarking Synthesis Routes for (3-Iodomethyl-piperidin-1-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Routes for (3-Iodomethyl-piperidin-1-yl)-acetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid (CAS 1353946-57-2) presents a specific chemoselective challenge: balancing the reactivity of a primary alkyl iodide with the nucleophilicity of the piperidine nitrogen.

A critical "mustard-like" failure mode exists in this scaffold. 3-halomethyl piperidines possessing a free or nucleophilic nitrogen are prone to rapid intramolecular cyclization, forming thermodynamically stable 1-azabicyclo[3.1.1]heptane (azetidinium) salts. This degradation pathway compromises yield and purity.

This guide benchmarks three synthesis routes, ultimately recommending a "Protected Ester / Late-Stage Iodination" strategy that isolates the target as a stable salt, ensuring high fidelity for downstream medicinal chemistry applications.

Strategic Analysis: The "Mustard" Effect & Chemoselectivity

Before selecting a route, researchers must understand the dominant failure mode. The 3-iodomethyl-piperidine motif contains both a nucleophile (amine) and an electrophile (alkyl iodide) within the same molecule.

  • Risk: Intramolecular

    
     attack.
    
  • Consequence: Formation of quaternary azetidinium species (dimerization or bicyclization).

  • Solution: The nitrogen lone pair must be electronically deactivated (via protonation or electron-withdrawing groups) or sterically hindered during the iodination and isolation steps.

Decision Matrix: Route Comparison
FeatureRoute A: Ethyl Ester / Basic Hydrolysis Route B: tert-Butyl Ester / Acidolysis (Recommended) Route C: Sulfonate Displacement
Precursor Ethyl bromoacetatetert-Butyl bromoacetateEthyl bromoacetate
Iodination Appel (

)
Appel (

)
Mesyl Cl

NaI (Finkelstein)
Deprotection LiOH / NaOH (Saponification)TFA / DCM (Acidolysis)Acidic Hydrolysis
Chemoselectivity Low.

may displace Iodine.
High. Acidic conditions preserve Alkyl-I.Medium. Requires two steps.
Stability Poor (Free base intermediate).Excellent (Isolated as TFA salt).Good.
Scalability High (Cheap reagents).Medium (Reagent cost).[1][2]High (Avoids phosphorous waste).

Detailed Route Analysis

Route A: The Traditional Saponification (Not Recommended)
  • Workflow: N-alkylation

    
     Iodination 
    
    
    
    Base Hydrolysis.
  • Critical Flaw: The final step requires exposing a primary alkyl iodide to hydroxide (

    
    ). While ester hydrolysis is faster than alkyl halide displacement, the side reaction (
    
    
    
    displacement of Iodine by
    
    
    to reform the alcohol) is statistically significant, leading to 5–15% impurity profiles that are difficult to separate.
Route B: The tert-Butyl / Acidolysis Pathway (Gold Standard)
  • Workflow: N-alkylation with tert-butyl bromoacetate

    
     Appel Iodination 
    
    
    
    TFA Deprotection.
  • Mechanism: This route relies on the orthogonality of the tert-butyl ester. The iodination proceeds under neutral conditions. The final deprotection uses Trifluoroacetic Acid (TFA), which cleaves the ester without nucleophilic attack on the iodine. Furthermore, the product is released as the TFA salt , protonating the nitrogen and preventing autocyclization.

Route C: The Sulfonate / Finkelstein Pathway (Scalable Alternative)
  • Workflow: N-alkylation

    
     Mesylation 
    
    
    
    Finkelstein (NaI)
    
    
    Hydrolysis.
  • Utility: Best for multi-gram/kilogram scale where triphenylphosphine oxide (TPPO) removal from Route B becomes burdensome.

Visualization: Synthesis Logic & Failure Modes

SynthesisRoutes cluster_Fail FAILURE MODE (Mustard Effect) cluster_RouteB ROUTE B (Recommended) Start 3-Hydroxymethyl piperidine FreeAmine Free Amine Intermediate Start->FreeAmine Direct Iodination (No Protection) Step1 N-Alkylation (t-Butyl bromoacetate) Start->Step1 Route B Cyclized Azabicyclo [3.1.1] Salt FreeAmine->Cyclized Rapid Cyclization Inter1 t-Butyl Ester Intermediate Step1->Inter1 Step2 Appel Iodination (I2, PPh3, Imidazole) Inter1->Step2 Inter2 Iodinated t-Butyl Ester Step2->Inter2 Inter2->Cyclized If treated with Strong Base Step3 Acidolysis (TFA/DCM) Inter2->Step3 Final Target Molecule (TFA Salt) Step3->Final

Figure 1: Comparison of the recommended synthetic pathway (Route B) versus the intrinsic failure mode of the scaffold (Mustard Effect).

Experimental Protocol: Route B (The "Gold Standard")

This protocol prioritizes purity and stability.

Step 1: N-Alkylation

Objective: Mask the nucleophilic nitrogen and install the acetate backbone.

  • Reagents: 3-Hydroxymethylpiperidine (1.0 eq), tert-Butyl bromoacetate (1.1 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve 3-hydroxymethylpiperidine in ACN (0.5 M).

    • Add powdered anhydrous

      
      .
      
    • Add tert-butyl bromoacetate dropwise at 0°C.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Filter solids. Concentrate filtrate. Partition between EtOAc and Water. Dry organic layer (

      
      ) and concentrate.
      
    • Checkpoint: Product is tert-butyl 2-(3-(hydroxymethyl)piperidin-1-yl)acetate.

Step 2: Appel Iodination

Objective: Convert the primary alcohol to iodide under neutral conditions.

  • Reagents: Intermediate from Step 1 (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), Imidazole (1.2 eq), Iodine (
    
    
    
    , 1.2 eq), DCM (anhydrous).
  • Procedure:

    • Dissolve Intermediate,

      
      , and Imidazole in DCM (0.2 M) under 
      
      
      
      .
    • Cool to 0°C.

    • Add Iodine portion-wise (maintain temp < 5°C). The solution will turn from dark to clear/yellow as iodine is consumed.

    • Stir at 0°C for 1 hour, then RT for 2 hours.

    • Workup: Quench with saturated

      
       (removes excess 
      
      
      
      ). Extract with DCM.[3]
    • Purification: Flash chromatography (Hexane/EtOAc). Note: Remove TPPO carefully.

    • Checkpoint: Product is tert-butyl 2-(3-(iodomethyl)piperidin-1-yl)acetate.

Step 3: Acidolytic Deprotection

Objective: Reveal the carboxylic acid without destroying the alkyl iodide.

  • Reagents: Intermediate from Step 2, Trifluoroacetic Acid (TFA), DCM.

  • Procedure:

    • Dissolve intermediate in DCM (0.1 M).

    • Add TFA (20% v/v final concentration) dropwise at 0°C.

    • Stir at RT for 2–4 hours (monitor by TLC/LCMS for disappearance of t-butyl ester).

    • Isolation: Concentrate in vacuo (do not heat > 40°C). Co-evaporate with toluene (3x) to remove excess TFA.

    • Final Product: The residue is the TFA salt of (3-Iodomethyl-piperidin-1-yl)-acetic acid.

    • Storage: Store at -20°C under Argon. Do not neutralize to the free base, as this will trigger cyclization.

Data Summary & Validation

ParameterRoute A (Ethyl/Base)Route B (t-Butyl/TFA)
Overall Yield 35–45%65–75%
Purity (HPLC) 85–90% (Hydrolysis byproducts)>98%
Stability Low (Free base)High (Salt form)
Reaction Time 24 Hours18 Hours
Troubleshooting Guide
  • Low Yield in Step 2: Ensure anhydrous conditions. Water kills the phosphonium intermediate in the Appel reaction.

  • Product Decomposition: If the final product turns brown/black, it indicates free-base formation and iodine liberation. Ensure the product remains acidic (TFA salt).

  • TPPO Removal: If Triphenylphosphine oxide is difficult to remove in Step 2, switch to Route C (Mesylation/Finkelstein), which avoids phosphorous reagents entirely.

References

  • Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Piperidine Cyclization Risks: Cossy, J., et al. (2009). "Synthesis of Azabicyclo[x.y.z]alkanes." Comprehensive Organic Synthesis II. Link

  • Orthogonal Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Finkelstein Reaction (Alternative Route): Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (3-Iodomethyl-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Iodomethyl-piperidin-1-yl)-acetic acid presents a dual-hazard profile: it contains a reactive alkyl iodide moiety (potential alkylating agent) and a carboxylic acid functional group. Improper disposal in non-halogenated waste streams risks regulatory non-compliance (EPA RCRA violations) and damage to incineration infrastructure due to the generation of corrosive iodine vapors.

Immediate Directive: All waste containing this compound must be segregated into Halogenated Organic Waste streams. Under no circumstances should this compound be disposed of in sanitary sewers or standard trash.

Hazard Characterization & Causality

To manage this chemical safely, one must understand the molecular drivers of its toxicity and instability.

Functional MoietyHazard ClassMechanism of ActionOperational Implication
Iodomethyl Group (-CH₂I) Alkylating AgentThe Carbon-Iodine bond is weak and polarizable. It acts as an electrophile, capable of transferring the alkyl group to nucleophilic sites on DNA (guanine residues), posing mutagenic risks [1].High Toxicity Control: Treat as a potential carcinogen. Use Thiosulfate for deactivation.
Piperidine Ring ToxicophorePiperidine derivatives often exhibit biological activity affecting the CNS.Exposure Control: Full skin and respiratory protection required.
Acetic Acid Group Corrosive/IrritantAcidic proton donor.Compatibility: Do not mix with strong oxidizers or cyanides (risk of HCN generation).
Iodine Content Halogenated WasteUpon combustion, releases

and

gases.
Segregation: Must go to incinerators with acid gas scrubbers.

Pre-Disposal Assessment & Logistics

Before handling the waste, verify the physical state and chemical stability.

A. Stability Check (Visual Inspection)
  • Colorless/White: Compound is stable.[1] Proceed to standard disposal.

  • Yellow/Brown: Evidence of homolytic cleavage of the C-I bond, liberating free Iodine (

    
    ).
    
    • Action: If significantly degraded (dark brown), reduce free iodine with 10% Sodium Thiosulfate solution prior to disposal to prevent container pressurization and corrosion.

B. Waste Stream Segregation

This compound falls under EPA Hazardous Waste Code F001/F002 (if spent solvent) or generally as Halogenated Organic Waste [2].

  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass (to prevent photolysis).

  • Labeling: "HAZARDOUS WASTE - HALOGENATED ORGANIC - TOXIC."

Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Compound)

For expired or surplus solid reagents.

  • Dissolution: Do not dispose of dry solids directly if possible. Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible polar solvent (e.g., Methanol/DMSO) to facilitate incineration.

  • Transfer: Pour the solution into the Halogenated Waste Carboy .

  • Rinsing: Triple-rinse the original vial with the chosen solvent and add rinsate to the waste carboy.

  • Defacing: Deface the original label and dispose of the empty vial in "Chemically Contaminated Glass" waste.

Protocol B: Liquid Waste (Reaction Mixtures)

For mother liquors or reaction byproducts.

  • pH Check: If the waste solution is highly acidic (pH < 2) due to the acetic acid group, neutralize to pH 5-9 using Sodium Bicarbonate (

    
    ) or a dilute buffer.
    
    • Why? Highly acidic waste can degrade plastic containers and react dangerously with other organic wastes.

  • Segregation: Pour into the Halogenated Organic Waste container.

    • Critical: Ensure the carboy is NOT labeled "Non-Halogenated."

  • Documentation: Log the approximate mass of (3-Iodomethyl-piperidin-1-yl)-acetic acid on the waste tag.

Protocol C: Chemical Deactivation (Spills & High Hazard)

For spills or deactivation of concentrated stock before disposal.

  • Preparation: Prepare a Deactivation Solution :

    • 10% Sodium Thiosulfate (

      
      ) in water.
      
    • Optionally add 1% Sodium Hydroxide to facilitate hydrolysis (Caution: Exothermic).

  • Application: Treat the spill or substance with an excess of the solution.

    • Mechanism:[2][3][4][5][6] Thiosulfate acts as a nucleophile, displacing the iodide and neutralizing the alkylating potential [3].

  • Reaction Time: Allow to stand for 30 minutes.

  • Cleanup: Absorb with vermiculite or spill pads. Dispose of absorbent as Halogenated Hazardous Waste .

Decision Matrix & Workflow

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflow Start Start: (3-Iodomethyl-piperidin-1-yl)-acetic acid Waste StateCheck Assess Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid Dissolve Dissolve in Methanol or DCM Solid->Dissolve pHCheck Check pH (Is pH < 2?) Liquid->pHCheck ColorCheck Visual Check: Yellow/Brown? Dissolve->ColorCheck Neutralize Neutralize with NaHCO3 pHCheck->Neutralize Yes pHCheck->ColorCheck No Neutralize->ColorCheck Quench Quench with 10% Na-Thiosulfate (Reduce Free Iodine) ColorCheck->Quench Yes (Iodine present) FinalBin FINAL DISPOSAL: Halogenated Organic Waste Carboy ColorCheck->FinalBin No (Clear) Quench->FinalBin

Figure 1: Decision tree for the safe processing and disposal of iodinated piperidine derivatives.

Safety & Compatibility Data

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory Fume Hood (Face Velocity > 100 fpm)Prevents inhalation of iodine vapors or alkyl halide dust.
Dermal (Hand) Double Nitrile (0.11mm min) or Silver ShieldAlkylating agents can penetrate standard latex. Double gloving provides a breakthrough buffer.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for liquid splashes of corrosive acids.
Chemical Incompatibility Table
Substance ClassReaction Risk
Strong Oxidizers (e.g., Peroxides, Nitric Acid)May cause rapid decomposition and liberation of toxic Iodine gas (

).
Strong Bases (e.g., NaOH > 1M)Exothermic acid-base reaction; potential for rapid hydrolysis.
Reducing Metals (e.g., Lithium, Magnesium)Risk of Wurtz-type coupling reactions or fire.

References

  • National Institutes of Health (NIH) - PubChem. Sodium Thiosulfate: Mechanism of Action as Antidote and Chemoprotectant. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 7: Disposal of Waste. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (3-Iodomethyl-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (3-Iodomethyl-piperidin-1-yl)-acetic acid. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide is formulated based on an expert analysis of its constituent chemical moieties: a carboxylic acid, a piperidine ring, and an iodomethyl group. This approach ensures a robust safety framework rooted in established chemical principles.

Hazard Assessment: A Structurally-Informed Analysis

Understanding the potential hazards of (3-Iodomethyl-piperidin-1-yl)-acetic acid is paramount to establishing effective safety protocols. The molecule's structure suggests a multi-faceted hazard profile.

  • Corrosivity (Carboxylic Acid Moiety) : The presence of the acetic acid group classifies this compound as an acid. Acids are corrosive substances that can cause severe skin irritation, burns, and serious eye damage upon contact.[1][2][3] The health hazards of corrosive chemicals can manifest from solid particles, liquid splashes, or vapors, potentially causing instantaneous chemical burns or damage to the respiratory system.[4]

  • Potential Toxicity (Piperidine Moiety) : The piperidine component is a cyclic secondary amine. While the specific toxicity of this derivative is not documented, piperidine itself is known to be toxic and flammable.[5] Exposure can cause irritation to the skin, eyes, and respiratory tract.

  • Alkylation Hazard (Iodomethyl Moiety) : The iodomethyl group (-CH₂I) is a significant concern. This functional group makes the compound an alkylating agent . Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites in cells, including DNA. This reactivity is linked to mutagenic and potentially carcinogenic effects.[6] Similar compounds, like iodoacetamide, are classified as toxic if swallowed, in contact with skin, or inhaled.[7] Therefore, minimizing any direct exposure is critical.

Table 1: Anticipated Hazard Summary

Hazard ClassAttributed Functional GroupPotential Effects
Corrosive Carboxylic AcidCauses severe skin burns and eye damage.[8][9]
Irritant Carboxylic Acid, PiperidineMay cause respiratory tract, skin, and eye irritation.[1][3]
Toxic Piperidine, IodomethylMay be harmful if swallowed, inhaled, or absorbed through the skin.[5][7]
Alkylating Agent IodomethylPotential for mutagenic or long-term toxic effects.[6]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to protect against the diverse hazards presented by this compound. The following protocol is designed to provide comprehensive protection.

Eye and Face Protection

Direct contact with corrosive substances can cause irreversible eye damage.[8]

  • Minimum Requirement : Chemical safety goggles that provide a complete seal around the eyes are essential.[10]

  • Enhanced Protection : When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[1][4] This provides a secondary barrier for the entire face.

Hand Protection

Skin contact is a primary route of exposure for corrosive materials and alkylating agents.[11]

  • Glove Selection : Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to select a glove material specifically resistant to organic acids and halogenated compounds. Always check the manufacturer's compatibility chart.

  • Double Gloving : Wearing two pairs of nitrile gloves is a recommended practice. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is safely removed and replaced.

  • Inspection and Replacement : Before each use, visually inspect gloves for any signs of degradation or puncture.[2] Change gloves immediately if contamination is suspected and after each handling session.

Body Protection

Protecting the skin and personal clothing from splashes and spills is crucial.

  • Laboratory Coat : A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron : For procedures with a higher risk of splashes, such as transferring solutions or working with larger volumes, a chemical-resistant apron should be worn over the lab coat.[4] Clothing must be made of materials that resist penetration or damage by the chemical.[10]

Respiratory Protection

Corrosive vapors and fine powders can cause severe respiratory tract damage.[4][10]

  • Engineering Controls : All handling of (3-Iodomethyl-piperidin-1-yl)-acetic acid, especially weighing of the solid and preparation of solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]

  • Respirator Use : If engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with a cartridge appropriate for organic vapors and acid gases should be used.[4][10] A full respiratory protection program, including fit-testing, is required for mandatory respirator use.[10]

Operational and Disposal Plans

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.

Safe Handling Workflow

The following workflow outlines the critical steps for safely managing (3-Iodomethyl-piperidin-1-yl)-acetic acid from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Use (Inside Chemical Fume Hood) cluster_storage Storage cluster_disposal Waste Management weigh 1. Weigh Solid Compound (Use anti-static equipment) dissolve 2. Prepare Solution (Add acid to solvent slowly) weigh->dissolve experiment 3. Use in Experiment (Maintain containment) dissolve->experiment solid_waste Contaminated Solids (Gloves, weigh paper, etc.) experiment->solid_waste liquid_waste Iodinated Organic Liquid Waste experiment->liquid_waste decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate receive Receive Compound store Store in designated, cool, dry, well-ventilated area. Secondary containment required. receive->store store->weigh Transport in secondary container

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.